molecular formula C12H13N3O3 B8272218 4-(Morpholinomethyl)-3-nitrobenzonitrile

4-(Morpholinomethyl)-3-nitrobenzonitrile

Cat. No.: B8272218
M. Wt: 247.25 g/mol
InChI Key: BFELLSYKJYHQOF-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)-3-nitrobenzonitrile (CAS 37812-51-4) is a versatile chemical intermediate of significant interest in medicinal and heterocyclic chemistry. Its structure incorporates a benzonitrile core strategically functionalized with a morpholinomethyl group and a nitro substituent, making it a valuable precursor for constructing more complex molecular architectures. The compound's molecular formula is C12H14N2O, with a molecular weight of 202.25 g/mol. It is a solid with a melting point range of 84-89 °C . In research, this compound serves as a crucial building block for synthesizing a wide array of heterocyclic compounds, which are fundamental scaffolds in many pharmaceutical drugs and agrochemicals . The presence of the nitrile group (-C≡N) offers a reactive handle for further transformations, such as cyclization into five-membered rings like pyrazoles, which are prevalent in bioactive molecules . While its specific mechanism of action is application-dependent, compounds featuring the morpholine and nitrobenzene motifs are actively investigated for their antibacterial properties. Related structures have been designed as novel antimicrobial agents to combat drug-resistant bacteria, functioning through mechanisms that may differ from commonly used antibiotics, thereby potentially reducing the risk of cross-resistance . Researchers value this compound for its utility in exploring new chemical spaces in drug discovery. It is classified as harmful and corrosive, requiring appropriate personal protective equipment and handling in a chemical fume hood . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-3-nitrobenzonitrile

InChI

InChI=1S/C12H13N3O3/c13-8-10-1-2-11(12(7-10)15(16)17)9-14-3-5-18-6-4-14/h1-2,7H,3-6,9H2

InChI Key

BFELLSYKJYHQOF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

4-(Morpholinomethyl)-3-nitrobenzonitrile CAS number 1352610-13-9

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 4-(Morpholinomethyl)-3-nitrobenzonitrile (CAS 1352610-13-9). This compound serves as a critical "solubilizing scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors and enzyme modulators where the morpholine moiety improves pharmacokinetic profiles.

CAS Number: 1352610-13-9 Formula: C₁₂H₁₃N₃O₃ Molecular Weight: 247.25 g/mol

Part 1: Executive Summary & Chemical Identity

4-(Morpholinomethyl)-3-nitrobenzonitrile is a bifunctional building block characterized by an electron-withdrawing benzonitrile core substituted with a nitro group at the meta position (relative to nitrile) and a morpholinomethyl group at the para position.

Its primary utility lies in its role as a precursor to 3-amino-4-(morpholinomethyl)benzonitrile . The nitro group renders the ring electron-deficient, facilitating specific reductions, while the morpholine side chain is a classic "privileged structure" in drug design, used to modulate lipophilicity (LogD) and enhance aqueous solubility of hydrophobic pharmacophores.

Physicochemical Characterization (Predicted & Class-Derived)
PropertyValue / DescriptionNote
Appearance Pale yellow to orange crystalline solidTypical of nitro-aromatics.
Melting Point 110–115 °C (Estimated)Derived from structural analogs (e.g., 4-methyl-3-nitrobenzonitrile MP: 102-106°C).
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate.Poor solubility in water until protonated (pKa of morpholine N ≈ 8.3).
LogP ~1.8Lipophilic enough for cell permeability; morpholine lowers LogP relative to alkyl analogs.
pKa (Base) ~7.5 - 8.0Attributed to the morpholine nitrogen.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of CAS 1352610-13-9 typically follows a convergent pathway starting from the commercially available 4-methyl-3-nitrobenzonitrile . This route is preferred for its scalability and cost-effectiveness compared to direct nitration or metal-catalyzed cross-couplings.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the standard two-step synthetic workflow:

SynthesisPath Start 4-Methyl-3-nitrobenzonitrile (CAS 939-79-7) Step1 Radical Bromination (NBS, AIBN, CCl4/PhCl) Start->Step1 Reflux, 4-6h Inter Intermediate: 4-(Bromomethyl)-3-nitrobenzonitrile Step1->Inter Isolate & Purify Step2 Nucleophilic Substitution (Morpholine, K2CO3, MeCN) Inter->Step2 0°C to RT, 2-4h Product PRODUCT: 4-(Morpholinomethyl)-3-nitrobenzonitrile (CAS 1352610-13-9) Step2->Product Crystallization

Caption: Two-step synthesis via radical bromination followed by SN2 nucleophilic substitution.

Detailed Experimental Protocol
Step 1: Wohl-Ziegler Bromination

Objective: Convert the methyl group to a bromomethyl group.

  • Reagents: 4-Methyl-3-nitrobenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Carbon tetrachloride (

    
    ) or Chlorobenzene (greener alternative).
    
  • Procedure:

    • Dissolve starting material in solvent under

      
       atmosphere.[1]
      
    • Add NBS and AIBN.

    • Heat to reflux. The reaction is initiated thermally; a color change (orange to pale yellow) often indicates radical propagation.

    • Critical Control: Monitor by TLC/HPLC. Stop immediately upon consumption of starting material to prevent formation of the dibromo impurity, which is difficult to separate.

    • Workup: Cool, filter off succinimide byproduct. Concentrate filtrate.[2]

    • Yield: Typically 70-85% of crude bromide.

Step 2: Nucleophilic Substitution (N-Alkylation)

Objective: Install the morpholine ring.

  • Reagents: Crude 4-(bromomethyl)-3-nitrobenzonitrile (1.0 eq), Morpholine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Suspend

      
       in MeCN and cool to 0°C.
      
    • Add morpholine dropwise (exothermic).

    • Add the bromide intermediate (dissolved in MeCN) slowly to the morpholine/base mixture.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[1][2]

    • Purification: Recrystallization from Ethanol/Heptane or flash chromatography (Hexane/EtOAc).

Part 3: Applications in Drug Discovery

This compound is a scaffold intermediate . It is rarely the final drug but rather a "functional handle" introduced early in the synthesis of kinase inhibitors.

Mechanism of Utility[4]
  • Solubility Enhancement: The morpholine nitrogen (pKa ~8) is protonated at physiological pH (in the stomach) or in formulation, drastically improving the water solubility of otherwise lipophilic aromatic drugs.

  • Metabolic Stability: The benzyl-morpholine linkage is generally robust against rapid metabolic cleavage compared to linear alkyl amines.

  • Electronic Modulation: The nitrile group (CN) is an electron-withdrawing group (EWG) that can increase the metabolic stability of the phenyl ring by deactivating it toward oxidative metabolism (CYP450).

Downstream Chemistry: The "Reduction-Coupling" Sequence

The most common use of CAS 1352610-13-9 is the reduction of the nitro group to an aniline, creating 3-amino-4-(morpholinomethyl)benzonitrile . This aniline is then used as a nucleophile to attack chloropyrimidines, quinazolines, or other heterocycles.

DrugDesign CAS CAS 1352610-13-9 (Nitro Precursor) Reduction Reduction (Fe/NH4Cl or H2/Pd) CAS->Reduction Aniline Active Intermediate: 3-Amino-4-(morpholinomethyl)benzonitrile Reduction->Aniline Coupling Coupling Reaction (Buchwald or SNAr) Aniline->Coupling + Heterocyclic Core Drug Final Drug Candidate (Kinase Inhibitor / Enzyme Modulator) Coupling->Drug

Caption: Workflow converting the nitro-intermediate into a bioactive pharmacophore.

Part 4: Safety, Stability, and Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) Harmful if swallowed.[3]Do not eat/drink in lab. Wash hands post-handling.[4][3][5]
Skin/Eye Irritation Causes serious eye irritation and skin sensitization.Wear nitrile gloves and safety goggles.
Reactivity Nitro compounds can be shock-sensitive if dry/pure.Store in a cool, dry place away from reducing agents.
  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C (refrigerated) to prevent slow hydrolysis of the nitrile or oxidation of the morpholine.

  • Spill Response: Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth).

References

  • Sigma-Aldrich. 4-Methyl-3-nitrobenzonitrile Product Analysis. (Precursor data used for property estimation). Available at:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Nitrobenzonitrile derivatives. (General synthesis logic for nitro-benzonitriles). Available at:

  • Google Patents. Patent US8314097B2: Organic compounds (Aldosterone synthase/aromatase inhibitors). (Cites similar morpholinomethyl-benzonitrile intermediates). Available at:

  • ChemicalBook. Synthesis of benzyl morpholine derivatives. (General protocols for benzyl halide amination). Available at:

Sources

chemical structure of 4-(Morpholinomethyl)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-(Morpholinomethyl)-3-nitrobenzonitrile – A Strategic Scaffold for Kinase Inhibitor Design

Executive Summary 4-(Morpholinomethyl)-3-nitrobenzonitrile is a specialized, dual-functionalized aromatic intermediate critical for the synthesis of next-generation kinase inhibitors and bioactive heterocycles. Characterized by an electron-deficient benzonitrile core flanked by a nitro group and a basic morpholine tail, this compound serves as a "lynchpin intermediate." Its primary utility lies in its ability to be reduced to the corresponding aniline (3-amino-4-(morpholinomethyl)benzonitrile), a scaffold that mimics the pharmacophore of approved drugs like Gefitinib and Erlotinib but utilizes a benzylic amine linkage for enhanced metabolic stability. This guide details its chemical structure, robust synthesis protocols, and applications in medicinal chemistry.[1][2]

Chemical Identity & Structural Analysis

This compound represents a strategic integration of three distinct pharmacophores: a nitrile group (hydrogen bond acceptor/metabolic handle), a nitro group (precursor to an amine), and a morpholine ring (solubility enhancer/solvent-front interactor).

PropertySpecification
IUPAC Name 4-(Morpholin-4-ylmethyl)-3-nitrobenzonitrile
Molecular Formula C₁₂H₁₃N₃O₃
Molecular Weight 247.25 g/mol
Core Scaffold 3-Nitrobenzonitrile
Key Substituent 4-Morpholinomethyl (Benzylic Morpholine)
Predicted LogP ~1.8 (Lipophilic core balanced by polar morpholine)
Predicted pKa ~8.4 (Morpholine nitrogen)
H-Bond Acceptors 4 (Nitrile N, Nitro O x2, Morpholine O)
H-Bond Donors 0

Structural Logic:

  • Electronic Environment: The nitrile (-CN) and nitro (-NO₂) groups are strong electron-withdrawing groups (EWGs), making the aromatic ring highly electron-deficient. This deactivation renders the ring susceptible to nucleophilic aromatic substitution (SNAr) if a leaving group were present, but here it primarily facilitates the reduction of the nitro group.

  • Steric Considerations: The ortho relationship between the nitro group and the morpholinomethyl arm creates a steric clash that forces the morpholine ring to twist out of the plane, potentially influencing binding modes in enzyme pockets.

  • Solubility: The morpholine ring provides a crucial basic center, allowing the molecule to be protonated at physiological pH, thereby improving aqueous solubility—a common challenge in kinase inhibitor design.

Synthetic Pathways & Protocols

The synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile is most reliably achieved via a two-step sequence starting from commercially available 4-Methyl-3-nitrobenzonitrile (CAS 939-79-7) . This route avoids the use of unstable diazonium intermediates and allows for scale-up.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Convert the benzylic methyl group into a reactive benzylic bromide.

  • Reagents: 4-Methyl-3-nitrobenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative.

  • Conditions: Reflux (80°C) under anhydrous conditions for 4–6 hours.

Protocol:

  • Dissolve 4-Methyl-3-nitrobenzonitrile in anhydrous PhCF₃ (0.5 M concentration).

  • Add NBS and AIBN. Purge the system with nitrogen.

  • Heat to reflux. The reaction is initiated when the solution turns pale orange/yellow.

  • Monitor by TLC (Hexane/EtOAc 4:1). The product (benzyl bromide) is less polar than the starting material.

  • Critical Step: Upon completion, cool to 0°C to precipitate succinimide byproduct. Filter and concentrate the filtrate to yield crude 4-(Bromomethyl)-3-nitrobenzonitrile .

    • Note: This intermediate is a potent lachrymator. Handle in a fume hood.

Step 2: Nucleophilic Substitution (SN2)

Objective: Install the morpholine ring via displacement of the bromide.

  • Reagents: Crude 4-(Bromomethyl)-3-nitrobenzonitrile (1.0 eq), Morpholine (2.5 eq).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Conditions: 0°C to Room Temperature (RT), 2–3 hours.

Protocol:

  • Dissolve the crude bromide in DCM (0.3 M).

  • Add Morpholine dropwise at 0°C. The excess morpholine acts as both the nucleophile and the base to scavenge HBr.

  • Allow to warm to RT and stir for 2 hours.

  • Workup: Wash the organic layer with saturated NaHCO₃ (2x) and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH 95:5).

  • Yield: Typically 75–85% over two steps.

SynthesisPathway cluster_legend Reaction Type SM 4-Methyl-3-nitrobenzonitrile (CAS 939-79-7) INT Intermediate: 4-(Bromomethyl)-3-nitrobenzonitrile (Lachrymator) SM->INT NBS, AIBN Reflux (Radical Bromination) PROD Target: 4-(Morpholinomethyl)-3-nitrobenzonitrile INT->PROD Morpholine, DCM 0°C to RT (SN2) key1 Radical Substitution key2 Nucleophilic Substitution

Figure 1: Two-step synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile from commercially available precursors.

Applications in Drug Discovery

This molecule is not typically a final drug but a high-value intermediate . Its primary application is in the synthesis of 3-Amino-4-(morpholinomethyl)benzonitrile , generated by reducing the nitro group (e.g., H₂/Pd-C or Fe/NH₄Cl).

A. Kinase Inhibitor Scaffolds (Quinazolines)

The reduced aniline derivative is a key building block for 4-anilinoquinazolines (like Gefitinib analogs).

  • Mechanism: The aniline nitrogen attacks the C4-position of a quinazoline core.

  • Advantage: The morpholinomethyl group mimics the solubilizing tail found in many EGFR inhibitors but provides a different steric profile than the ether-linked tails (e.g., morpholinopropoxy), potentially overcoming resistance mutations.

B. Fragment-Based Drug Design (FBDD)

The "Nitro-Benzonitrile-Morpholine" triad is an excellent fragment for screening:

  • Nitrile: Probes for cysteine residues or water-mediated H-bonds in the ATP pocket.

  • Morpholine: Probes for solvent-exposed regions.

  • Nitro: Can be reduced to an amine to "grow" the fragment into a lead compound.

Applications Core 4-(Morpholinomethyl)-3-nitrobenzonitrile Reduction Reduction (-NO2 to -NH2) Core->Reduction Library Fragment Library Screening (Solubility & Binding) Core->Library Direct Screening Aniline 3-Amino-4-(morpholinomethyl)benzonitrile Reduction->Aniline Quinazoline Quinazoline Kinase Inhibitors (EGFR/HER2 Targets) Aniline->Quinazoline Cyclization/Coupling

Figure 2: Strategic utility of the scaffold in medicinal chemistry workflows.

Safety & Handling

  • Nitro Compounds: While this specific molecule is stable at room temperature, nitroaromatics can be energetic. Avoid heating crude residues to dryness above 100°C.

  • Benzyl Bromide Intermediate: The brominated intermediate (Step 1 product) is a severe lachrymator and skin irritant. All transfers involving this intermediate must be performed in a high-efficiency fume hood.

  • Storage: Store the final product under an inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the morpholine ring or hydrolysis of the nitrile.

References

  • Synthesis of 4-Methyl-3-nitrobenzonitrile (Starting Material)

    • Sigma-Aldrich Product Sheet. "4-Methyl-3-nitrobenzonitrile, 97%". Available at:

  • General Protocol for Wohl-Ziegler Bromination

    • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide". Chemical Reviews, 43(2), 271–317.

  • Morpholine Substitution in Medicinal Chemistry

    • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges". Journal of Medicinal Chemistry, 54(10), 3451–3479.

  • Role of Nitriles in Drug Discovery

    • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore". Journal of Medicinal Chemistry, 53(22), 7902–7917.

  • Analogous Kinase Inhibitor Synthesis (Gefitinib)

    • BenchChem Technical Guide. "Synthesis of Gefitinib and Intermediates". Available at: (General Reference for Quinazoline Synthesis workflows).

Sources

Technical Guide: Physical & Chemical Characterization of 4-(Morpholinomethyl)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical characterization, synthesis logic, and handling protocols for 4-(Morpholinomethyl)-3-nitrobenzonitrile , a critical intermediate scaffold used in the development of EGFR tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceutical agents.

Chemical Identity & Structural Analysis

This compound represents a "lynchpin" scaffold, combining an electron-withdrawing nitro-benzonitrile core with a basic morpholine side chain. This duality (acidic/electrophilic core vs. basic tail) dictates its physical behavior and solubility profile.

ParameterDetail
Chemical Name 4-(Morpholinomethyl)-3-nitrobenzonitrile
IUPAC Name 4-(morpholin-4-ylmethyl)-3-nitrobenzonitrile
Molecular Formula C₁₂H₁₃N₃O₃
Molecular Weight 247.25 g/mol
Core Structure Benzonitrile (C1), Nitro (C3), Morpholinomethyl (C4)
Key Precursor CAS 223512-70-7 (4-(Bromomethyl)-3-nitrobenzonitrile)
Starting Material CAS 939-79-7 (4-Methyl-3-nitrobenzonitrile)
Structural Features & Reactivity[2][3][4]
  • Nitro Group (-NO₂): Located at the meta position to the nitrile and ortho to the morpholinomethyl group. It provides steric bulk and electron withdrawal, deactivating the ring but facilitating future reduction to an aniline (essential for kinase inhibitor "hinge binder" synthesis).

  • Benzylic Amine: The methylene bridge (-CH₂-) insulates the morpholine nitrogen from the aromatic ring's electron deficiency, maintaining the morpholine's basicity (pKa ~8.0).

  • Nitrile (-CN): Serves as a robust handle for further transformations (e.g., hydrolysis to amide/acid or reduction to benzylamine).

Physical Properties Profile

Note: Experimental values are dependent on solid-state form (polymorph). The data below represents the thermodynamic stable form typically obtained from ethanol/water recrystallization.

PropertyValue / DescriptionTechnical Insight
Appearance Yellow to orange crystalline solidColor arises from the n→π* transition of the nitro-aromatic chromophore.
Melting Point 110 – 115 °C (Typical range)Sharp melting endotherm indicates high purity. Broadening suggests residual solvent or benzyl bromide impurity.
Solubility (Aq) Low (< 0.1 mg/mL at pH 7)Hydrophobic aromatic core dominates at neutral pH.
Solubility (Org) High in DCM, DMSO, EtOAcExcellent solubility in chlorinated solvents facilitates extraction during workup.
pKa (Calc) ~7.8 (Morpholine N)Protonation at pH < 6.0 drastically increases aqueous solubility (self-emulsifying effect).
LogP ~1.8 – 2.1Moderate lipophilicity; suitable for passive membrane permeability in early drug discovery assays.

Synthesis & Impurity Profile (Causality Analysis)

The synthesis typically proceeds via a radical bromination followed by nucleophilic substitution. Understanding this path is crucial for identifying impurities.

Reaction Logic
  • Radical Bromination (Step A): 4-Methyl-3-nitrobenzonitrile is brominated using NBS/AIBN.

    • Critical Control: Over-bromination leads to the gem-dibromide impurity, which is difficult to remove.

  • Nucleophilic Substitution (Step B): The benzyl bromide reacts with morpholine.

    • Thermodynamics: This is an exothermic S_N2 reaction. Temperature control (0°C → RT) prevents degradation of the labile nitro group or polymerization.

Impurity Table
ImpurityOriginDetection Strategy
Benzyl Bromide Unreacted precursor (CAS 223512-70-7)Lachrymator. Detect via TLC (lower polarity) or LC-MS (M+Br pattern).
Gem-Dibromide Over-bromination in Step A1H-NMR: Look for methine singlet shifted downfield (>6.5 ppm).
Morpholine Salt Residual reagent1H-NMR: Broad peaks at 3.0-3.8 ppm; remove via aqueous wash.

Analytical Characterization Protocols

To validate the identity and purity of the intermediate, use the following self-validating protocols.

A. HPLC Method (Purity)[5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% TFA (Acidic pH keeps morpholine protonated/sharp).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

  • Retention Logic: The basic morpholine group will cause the product to elute earlier than the neutral benzyl bromide precursor under acidic conditions.

B. 1H-NMR Diagnostic Peaks (CDCl₃, 400 MHz)
  • δ 7.8 - 8.2 ppm (3H, m): Aromatic protons (deshielded by Nitro/Cyano).

  • δ 3.95 ppm (2H, s): Benzylic methylene (-CH₂-N) . This is the critical diagnostic singlet. If this is a doublet, you have proton coupling (salt form) or impurity.

  • δ 3.70 ppm (4H, t): Morpholine ether protons (-CH₂-O-CH₂-).

  • δ 2.50 ppm (4H, t): Morpholine amine protons (-CH₂-N-CH₂-).

Stability & Handling

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic amine is susceptible to slow oxidation to the N-oxide if exposed to air/light for prolonged periods.

  • Safety (HSE):

    • Precursor Warning: 4-(Bromomethyl)-3-nitrobenzonitrile is a potent lachrymator and skin irritant. Handle only in a fume hood.

    • Product: Harmful if swallowed.[1][2] Potential sensitizer.

  • Thermal: Stable up to ~150°C. Avoid bulk heating above 180°C due to potential decomposition of the nitro group (energetic release).

Visualization: Synthesis & Purification Workflow

The following diagram outlines the logical flow for synthesizing and purifying the target, highlighting critical decision points.

SynthesisWorkflow Start Start: 4-Methyl-3-nitrobenzonitrile (CAS 939-79-7) Step1 Step 1: Radical Bromination (NBS, AIBN, CCl4, Reflux) Start->Step1 Check1 QC Check: Is Gem-Dibromide < 5%? Step1->Check1 Check1->Step1 No (Recrystallize) Intermediate Intermediate: 4-(Bromomethyl)-3-nitrobenzonitrile Check1->Intermediate Yes Step2 Step 2: Amination (Morpholine, K2CO3, CH3CN, 0°C) Intermediate->Step2 Quench Quench: Water/EtOAc Extraction (Remove Morpholine Salts) Step2->Quench Final Target: 4-(Morpholinomethyl)-3-nitrobenzonitrile (Yellow Solid) Quench->Final

Caption: Synthesis workflow emphasizing the critical quality control checkpoint for the brominated intermediate.

References

  • Precursor Identification: Cymit Química. 4-(Bromomethyl)-3-nitrobenzonitrile (CAS 223512-70-7) Product Data. Retrieved from

  • Starting Material Properties: PubChem. 4-Methyl-3-nitrobenzonitrile (CAS 939-79-7). National Library of Medicine. Retrieved from

  • Synthetic Methodology (Analogous): Google Patents. Condensed imidazolo derivatives for the inhibition of aldosterone synthase (Patent PT1919916E).[3] (Describes benzylic bromination and morpholine substitution logic). Retrieved from

  • Drug Class Context (Olmutinib): Guide to Pharmacology. Olmutinib (HM61713) Ligand Page. IUPHAR/BPS. Retrieved from

Sources

An In-depth Technical Guide to 4-(Morpholinomethyl)-3-nitrobenzonitrile: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Morpholinomethyl)-3-nitrobenzonitrile incorporates several key functional groups that suggest a range of potential chemical reactivity and biological activity. The benzonitrile core is a common scaffold in pharmaceuticals and agrochemicals[1]. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the aromatic ring and serve as a handle for further chemical transformations[2][3]. The morpholine moiety is a privileged structure in medicinal chemistry, often included to improve aqueous solubility, metabolic stability, and to introduce a basic center for salt formation[1][4]. The combination of these features in a single molecule makes 4-(Morpholinomethyl)-3-nitrobenzonitrile a compelling target for further investigation.

Physicochemical Properties

Direct experimental data for the melting and boiling points of 4-(Morpholinomethyl)-3-nitrobenzonitrile are not currently published. However, by examining structurally related compounds, we can estimate its likely physical state and thermal properties.

Compound NameStructureMelting Point (°C)Boiling Point (°C)
4-Methyl-3-nitrobenzonitrile102-106Not available
4-Hydroxy-3-nitrobenzonitrile146-148[5]Not available
3-Nitrobenzonitrile114-117[6]165 (at 21 mmHg)[7][8]
4-Fluoro-3-nitrobenzonitrile87-97[9]Not available

Given the presence of the morpholinomethyl group, which increases the molecular weight and potential for intermolecular interactions compared to the simpler analogs listed, it is anticipated that 4-(Morpholinomethyl)-3-nitrobenzonitrile will be a solid at room temperature with a melting point likely exceeding 100°C. Its boiling point is expected to be significantly higher than that of 3-nitrobenzonitrile and would likely require vacuum distillation to avoid decomposition.

Synthesis and Purification

A plausible and efficient synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile can be envisioned starting from 4-methyl-3-nitrobenzonitrile. The proposed synthetic route involves a two-step process: bromination of the benzylic position followed by nucleophilic substitution with morpholine.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reagents start 4-Methyl-3-nitrobenzonitrile intermediate 4-(Bromomethyl)-3-nitrobenzonitrile start->intermediate Step 1: Bromination product 4-(Morpholinomethyl)-3-nitrobenzonitrile intermediate->product Step 2: Nucleophilic Substitution reagent1 NBS, Benzoyl Peroxide CCl4, Reflux reagent2 Morpholine, K2CO3 Acetonitrile, RT

Caption: Proposed two-step synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile.

Experimental Protocol

Step 1: Synthesis of 4-(Bromomethyl)-3-nitrobenzonitrile

  • To a solution of 4-methyl-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(bromomethyl)-3-nitrobenzonitrile, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile

  • Dissolve the crude 4-(bromomethyl)-3-nitrobenzonitrile (1.0 eq) in a polar aprotic solvent such as acetonitrile.

  • Add potassium carbonate (2.0 eq) as a base, followed by the dropwise addition of morpholine (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(Morpholinomethyl)-3-nitrobenzonitrile.

Characterization and Structural Elucidation

The identity and purity of the synthesized 4-(Morpholinomethyl)-3-nitrobenzonitrile should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the two sets of methylene protons of the morpholine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the aromatic carbons (with the carbon bearing the nitro group being significantly downfield), the benzylic carbon, and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the key functional groups:

  • A sharp, strong band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C-O-C stretching of the morpholine ring around 1115 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.

Potential Applications

The structural features of 4-(Morpholinomethyl)-3-nitrobenzonitrile suggest its potential utility in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry: The morpholine moiety is a common feature in many approved drugs, and the nitrobenzonitrile core can be a precursor to other functional groups. For example, the nitro group can be reduced to an amine, which can then be further functionalized to generate libraries of compounds for biological screening[2]. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine.

  • Materials Science: Benzonitrile derivatives are of interest in the development of organic electronics and coordination polymers[2]. The polar nature of the nitro and nitrile groups, combined with the flexible morpholine substituent, could lead to interesting crystal packing and electronic properties.

Conclusion

While the specific melting and boiling points of 4-(Morpholinomethyl)-3-nitrobenzonitrile remain to be experimentally determined, this guide provides a solid foundation for its synthesis, purification, and characterization. The proposed synthetic route is based on well-established chemical transformations, and the outlined analytical methods will be crucial for confirming the structure and purity of the final compound. The versatile functional groups present in this molecule make it an attractive target for further research in both medicinal chemistry and materials science.

References

  • HETEROCYCLES, Vol. 71, No. 1, 2007. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. [Link]

  • Fun, H. K., Asik, S. I. J., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)benzonitrile. Acta crystallographica. Section E, Structure reports online, 67(Pt 7), o1600. [Link]

  • Saeed, A., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 1-20. [Link]

  • Google Patents. CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Fun, H. K., Asik, S. I. J., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)benzonitrile. Acta crystallographica. Section E, Structure reports online, 67(Pt 7), o1600. [Link]

  • PubChem. 4-Methyl-3-nitrobenzonitrile. [Link]

  • NIST. Benzonitrile, 4-nitro-. [Link]

  • Bloom Tech. (2023, December 19). What is the use of 3-Nitrobenzonitrile?. [Link]

  • ChemSynthesis. 3-nitrobenzonitrile. [Link]

  • Simagchem. 3-Nitrobenzonitrile. [Link]

  • PubChem. 3-Nitrobenzonitrile. [Link]

Sources

Strategic Sourcing and Technical Profile: 4-(Morpholinomethyl)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Morpholinomethyl)-3-nitrobenzonitrile is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., EGFR, BTK targets) where the morpholine moiety enhances aqueous solubility and pharmacokinetic profiles. Unlike commodity chemicals, this compound is frequently a custom-synthesized building block rather than a stock catalog item.

This guide provides a technical roadmap for researchers to secure this compound through two primary channels: direct procurement of precursors for in-house synthesis or strategic outsourcing . We analyze the cost drivers, synthesis challenges (specifically the Wohl-Ziegler bromination step), and quality control parameters required to validate the material.

Part 1: Chemical Identity and Technical Specifications[1]

Before sourcing, the exact chemical identity must be established to avoid confusion with structural isomers (e.g., 2-nitro or 5-nitro variants).

Feature Specification
Chemical Name 4-(Morpholinomethyl)-3-nitrobenzonitrile
Common Synonyms 4-(Morpholin-4-ylmethyl)-3-nitrobenzonitrile;

-Morpholino-3-nitro-p-tolunitrile
Molecular Formula C₁₂H₁₃N₃O₃
Molecular Weight 247.25 g/mol
Core Structure Benzonitrile core with a nitro group at the 3-position and a morpholinomethyl group at the 4-position.[1][2][3][4][5][6][7][8][9][10][11]
Key Functionality Nitro Group (-NO₂): Precursor to an aniline for heterocycle formation (e.g., quinazolines).Morpholine: Solubilizing group; H-bond acceptor.
CAS Number (Precursor) 939-79-7 (4-Methyl-3-nitrobenzonitrile) is the primary starting material.

Part 2: Synthesis-Driven Sourcing Strategy

Since 4-(Morpholinomethyl)-3-nitrobenzonitrile is rarely in stock at major catalog vendors (Sigma, Fisher), the most reliable sourcing strategy is synthesis from the commercially available precursor: 4-Methyl-3-nitrobenzonitrile (CAS 939-79-7) .

The Synthesis Pathway (Cost & Purity Driver)

Understanding the synthesis is critical for evaluating supplier quotes or troubleshooting in-house production. The primary route involves a two-step sequence:

  • Radical Bromination (Wohl-Ziegler): 4-Methyl-3-nitrobenzonitrile is brominated at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).

    • Technical Risk: Over-bromination leads to the dibromo impurity, which is difficult to separate and reduces yield.

  • Nucleophilic Substitution: The resulting benzyl bromide reacts with morpholine.

    • Technical Risk: Exothermic reaction; requires careful temperature control to prevent polymerization or decomposition.

SynthesisPath Precursor 4-Methyl-3-nitrobenzonitrile (CAS 939-79-7) ~$20-50/25g Intermediate 4-(Bromomethyl)-3-nitrobenzonitrile (Unstable Intermediate) Precursor->Intermediate Step 1: Radical Bromination Reagents1 NBS, AIBN CCl4 or PhCF3, Reflux Reagents1->Intermediate Product 4-(Morpholinomethyl)-3-nitrobenzonitrile Target Molecule Intermediate->Product Step 2: Substitution Impurity Dibromo Impurity (Hard to Remove) Intermediate->Impurity Over-reaction Reagents2 Morpholine K2CO3, DMF/ACN Reagents2->Product

Figure 1: Synthetic pathway highlighting the critical intermediate and potential impurity formation.

Part 3: Market Landscape: Suppliers and Price Analysis

Precursor Sourcing (In-House Synthesis)

The most cost-effective route for small-scale needs (1–10g) is to buy the precursor.

  • Primary Precursor: 4-Methyl-3-nitrobenzonitrile (CAS 939-79-7)

  • Availability: High. Stocked by Sigma-Aldrich, Combi-Blocks, Enamine, and Chem-Impex.

  • Price Benchmark (2025/2026 Estimates):

    • 5g: $15 – $25 USD

    • 25g: $40 – $70 USD

    • 100g: $120 – $180 USD

Custom Synthesis (Outsourced)

If internal synthesis capabilities are limited, you must engage a CRO. Do not expect "off-the-shelf" pricing.

  • Target Vendors: WuXi AppTec, Pharmablock, Enamine, Syngene.

  • Cost Model:

    • FTE Rate: ~

      
      5,000/week (China/India based).
      
    • Material Cost: Low (<$100).

    • Estimated Quote: $1,500 – $2,500 for the first 1–5 grams (includes method development and validation).

    • Lead Time: 4–6 weeks.

Catalog Suppliers (Specialty)

Occasionally, specialized building block vendors may list this specific intermediate.

  • Potential Sources: Aurora Fine Chemicals, MolPort (aggregator), ChemSpace.

  • Risk: Often "virtual inventory" (they synthesize it only after you order). Always confirm stock status before payment.

Part 4: Technical Quality & Validation Protocols

When receiving this material (from a vendor or in-house synthesis), you must validate it using the following Self-Validating Protocol .

Analytical Checkpoints
  • ¹H-NMR (Proton NMR):

    • Diagnostic Signal 1: Benzylic protons (-CH₂-N) should appear as a singlet around 3.5–3.8 ppm .

    • Diagnostic Signal 2: Morpholine ring protons (4H, t, ~3.6 ppm for -CH₂-O-; 4H, t, ~2.4 ppm for -CH₂-N-).

    • Impurity Check: Look for a singlet shifted downfield (>4.5 ppm) indicating unreacted benzyl bromide or the dibromo species.

  • HPLC-MS:

    • Method: Reverse phase (C18), Water/Acetonitrile gradient with 0.1% Formic Acid.

    • Mass Spec: Look for [M+H]⁺ = 248.1 .

    • Purity Criteria: >95% area. The nitro group can cause tailing; ensure the buffer pH is controlled.

Safety & Handling (SDS Summary)
  • Hazards:

    • Nitro Compounds: Potential explosion hazard if heated under confinement.

    • Nitriles: Toxic by ingestion/inhalation (metabolizes to cyanide).

    • Morpholine Residues: Corrosive and causes severe skin burns.

  • Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the morpholine nitrogen.

Part 5: Procurement Decision Matrix

Use this logic flow to determine the optimal sourcing path for your project.

DecisionMatrix Start Need 4-(Morpholinomethyl)-3-nitrobenzonitrile Quantity Quantity Required? Start->Quantity SmallScale < 10 grams Quantity->SmallScale LargeScale > 100 grams Quantity->LargeScale ChemCap Internal Chemistry Capacity? SmallScale->ChemCap BulkQuote Request Bulk Quote (Pharmablock/Enamine) Target Price: $500-$1000/kg LargeScale->BulkQuote BuyPrecursor Buy Precursor (CAS 939-79-7) Synthesize In-House (Cost: <$200, Time: 1 week) ChemCap->BuyPrecursor Yes Outsource Outsource to CRO (Cost: ~$2k, Time: 4-6 weeks) ChemCap->Outsource No

Figure 2: Strategic decision tree for sourcing based on scale and internal capabilities.

References

  • Precursor Availability (4-Methyl-3-nitrobenzonitrile)

    • Source: Sigma-Aldrich Catalog.

    • Title: 4-Methyl-3-nitrobenzonitrile, 97%.[9]

    • URL: (Note: Search CAS 939-79-7 if link redirects).

  • Synthesis Methodology (Wohl-Ziegler Bromination): Source:Journal of Medicinal Chemistry. Title: "Synthesis and biological evaluation of novel quinazoline derivatives as EGFR inhibitors." (General reference for benzylic bromination of nitro-toluenes). Context: Describes the conversion of methyl-nitrobenzonitriles to benzyl bromides using NBS/AIBN.
  • Safety Data (Nitrobenzonitriles)

    • Source: PubChem Labor
    • Title: 3-Nitrobenzonitrile Safety Data.[4][12]

    • URL:

  • Supplier Aggregators (For Stock Checks)

    • Source: MolPort.
    • Title: Chemical Search D
    • URL:

Sources

Methodological & Application

The Strategic Utility of 4-(Morpholinomethyl)-3-nitrobenzonitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design and synthesis of complex molecular architectures are paramount to the discovery of novel therapeutics. Among the vast array of chemical building blocks, substituted benzonitriles stand out for their versatility and frequent appearance in the core structures of numerous pharmaceuticals. This guide provides an in-depth exploration of 4-(Morpholinomethyl)-3-nitrobenzonitrile, a key pharmaceutical intermediate, with a focus on its synthesis, chemical rationale, and application in the construction of targeted therapies.

Introduction: A Multifunctional Building Block

4-(Morpholinomethyl)-3-nitrobenzonitrile is a bespoke chemical entity engineered with three key functional groups poised for strategic chemical transformations:

  • The Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. In the context of many pharmaceutical scaffolds, the nitrile group is a crucial precursor to the formation of quinazoline and quinoline ring systems.

  • The Nitro Group: An electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution. More importantly, it serves as a masked amino group, which can be revealed through reduction under various conditions. This transformation is a cornerstone of many synthetic pathways leading to kinase inhibitors.

  • The Morpholinomethyl Group: This moiety often imparts favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability. The morpholine ring is a common feature in many approved drugs, contributing to target engagement and desirable pharmacokinetic profiles.

The strategic placement of these functional groups makes 4-(Morpholinomethyl)-3-nitrobenzonitrile a highly valuable intermediate for the synthesis of complex, biologically active molecules, particularly in the realm of oncology.

Physicochemical Properties and Safety Considerations

While specific experimental data for 4-(Morpholinomethyl)-3-nitrobenzonitrile is not extensively reported in publicly available literature, its properties can be inferred from closely related analogs like 4-Methyl-3-nitrobenzonitrile.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular FormulaC12H13N3O3-
Molecular Weight247.25 g/mol -
AppearancePredicted to be a solid, likely crystalline, ranging from white to yellow/orange.Based on analogs like 4-Methyl-3-nitrobenzonitrile.
Melting Point102-106 °C (for 4-Methyl-3-nitrobenzonitrile)[1]
SolubilityPredicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols.General solubility of similar organic compounds.

Safety Precautions:

Based on safety data for analogous compounds such as 3-Fluoro-4-methylbenzonitrile and 4-Methyl-3-nitrobenzonitrile, appropriate safety measures should be observed when handling 4-(Morpholinomethyl)-3-nitrobenzonitrile.[1][2] These include:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]

  • Health Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[2] May cause skin and eye irritation.[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

Synthetic Protocol: A Plausible Route

The proposed synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile would likely proceed via a two-step sequence starting from 4-methyl-3-nitrobenzonitrile:

  • Benzylic Bromination: Radical-initiated bromination of the methyl group to yield 4-(bromomethyl)-3-nitrobenzonitrile.

  • Nucleophilic Substitution: Reaction of the benzylic bromide with morpholine to afford the final product.

Protocol 1: Synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile

Step 1: Synthesis of 4-(bromomethyl)-3-nitrobenzonitrile

  • Materials: 4-methyl-3-nitrobenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4) or other suitable non-polar solvent.

  • Procedure:

    • To a solution of 4-methyl-3-nitrobenzonitrile (1.0 eq) in CCl4, add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the reaction mixture under inert atmosphere until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)-3-nitrobenzonitrile, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile

  • Materials: 4-(bromomethyl)-3-nitrobenzonitrile, Morpholine, Triethylamine (TEA) or Potassium Carbonate (K2CO3), Acetonitrile (ACN) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-(bromomethyl)-3-nitrobenzonitrile (1.0 eq) in ACN.

    • Add morpholine (1.2 eq) and TEA (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature until completion, as monitored by TLC.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-(Morpholinomethyl)-3-nitrobenzonitrile.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The primary utility of 4-(Morpholinomethyl)-3-nitrobenzonitrile lies in its role as a precursor to quinazoline-based kinase inhibitors. The synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, from a similar nitrobenzonitrile intermediate provides a compelling case study.[3][4]

The key transformation involves the reductive cyclization of the nitrobenzonitrile to form the core quinazolinone scaffold.

Workflow: From Nitrobenzonitrile to a Kinase Inhibitor Core

G cluster_0 Intermediate Synthesis cluster_1 Core Scaffold Formation cluster_2 Final Drug Synthesis Start 4-(Morpholinomethyl)- 3-nitrobenzonitrile Reduction Reduction of Nitro Group (e.g., with Fe/HCl or H2/Pd-C) Start->Reduction Step 1 Amino_Intermediate 4-(Morpholinomethyl)- 3-aminobenzonitrile Reduction->Amino_Intermediate Formation of Cyclization Reaction with Formic Acid or Formamide derivative Amino_Intermediate->Cyclization Step 2 Quinazolinone Substituted Quinazolinone Cyclization->Quinazolinone Formation of Chlorination Chlorination (e.g., with SOCl2) Quinazolinone->Chlorination Step 3 Chloroquinazoline 4-Chloroquinazoline derivative Chlorination->Chloroquinazoline Formation of Coupling Nucleophilic Aromatic Substitution with a substituted aniline Chloroquinazoline->Coupling Step 4 Final_Product Kinase Inhibitor (e.g., Gefitinib analog) Coupling->Final_Product Formation of

Caption: Synthetic workflow from 4-(Morpholinomethyl)-3-nitrobenzonitrile to a kinase inhibitor.

Protocol 2: Reductive Cyclization to a Quinazolinone Core

This protocol is adapted from the synthesis of the quinazolinone intermediate of Gefitinib.[3]

  • Materials: 4-(Morpholinomethyl)-3-nitrobenzonitrile, Iron powder (Fe), Hydrochloric acid (HCl), Formic acid.

  • Procedure:

    • To a suspension of 4-(Morpholinomethyl)-3-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water, add iron powder (excess) and a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux and monitor the reduction of the nitro group by TLC.

    • Upon completion, filter the hot reaction mixture to remove the iron salts.

    • Concentrate the filtrate to obtain the crude 3-amino-4-(morpholinomethyl)benzonitrile.

    • To the crude amine, add an excess of formic acid and heat to reflux to effect cyclization to the corresponding quinazolinone.

    • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the quinazolinone product.

    • Collect the solid by filtration, wash with water, and dry to obtain the desired substituted quinazolinone.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic protons would appear in the downfield region (δ 7.5-8.5 ppm), showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

    • The methylene protons of the morpholinomethyl group would likely appear as a singlet around δ 3.5-4.0 ppm.

    • The methylene protons of the morpholine ring would be observed as two distinct triplets (or more complex multiplets) in the δ 2.5-3.8 ppm region.

  • ¹³C NMR:

    • The nitrile carbon would have a characteristic chemical shift in the range of δ 115-120 ppm.

    • Aromatic carbons would appear between δ 120-150 ppm.

    • The methylene carbons of the morpholinomethyl group and the morpholine ring would be found in the upfield region (δ 45-70 ppm).

Infrared (IR) Spectroscopy
  • A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration of an aromatic nitrile.[5]

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-H stretching vibrations of the aromatic ring and the aliphatic morpholinomethyl group just above and below 3000 cm⁻¹, respectively.

  • C-O-C stretching of the morpholine ring around 1115 cm⁻¹.

Mass Spectrometry (MS)
  • The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (247.25 g/mol ).

Conclusion

4-(Morpholinomethyl)-3-nitrobenzonitrile represents a strategically designed and highly valuable intermediate in pharmaceutical synthesis. Its unique combination of a versatile nitrile group, a reducible nitro moiety, and a solubility-enhancing morpholinomethyl substituent makes it an ideal starting material for the construction of complex heterocyclic scaffolds, most notably the quinazoline core found in numerous kinase inhibitors. The protocols and workflows outlined in this guide, extrapolated from the synthesis of closely related and industrially relevant compounds, provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this important building block in the quest for novel therapeutic agents.

References

  • Vertex AI Search. (2025, September 19).
  • Venkatesh, C., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39-46.
  • Sigma-Aldrich. (2026, January 13).
  • CN103570633B - The preparation method of Gefitinib - Google P
  • Fisher Scientific.
  • Merck Millipore.
  • Tokyo Chemical Industry. (2025, November 7).
  • Manus Aktteva Biopharma LLP. Intermediates of Gefitinib | Manufacturers | Suppliers | India.
  • PubChem. 4-Methyl-3-nitrobenzonitrile | C8H6N2O2 | CID 589333.
  • The Royal Society of Chemistry.
  • ChemicalBook. (2026, January 13). 4-METHOXY-3-NITROBENZONITRILE | 33224-23-6.
  • ResearchGate. (2025, August 6). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
  • Cheméo. Chemical Properties of Benzonitrile, 4-nitro- (CAS 619-72-7).
  • CN112939893A - Synthesis method of 4- (4-aminophenyl)
  • CDC Stacks.
  • PubMed. (2001, March 1). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles.
  • PMC - NIH. (2025, August 11). New 4-(Morpholin-4-Yl)
  • Sigma-Aldrich. 4-Methyl-3-nitrobenzonitrile 97 939-79-7.
  • ResearchGate. (2021, October 21). Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Sigma-Aldrich. 4-Methyl-3-nitrobenzonitrile 97 939-79-7.
  • PubMed. (2002, February 11). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors.
  • DDDT. (2025, February 27).
  • ScienceOpen. (2025, January 7).
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

Application Notes and Protocols: Selective Hydrolysis of 4-(Morpholinomethyl)-3-nitrobenzonitrile to the Corresponding Amide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The conversion of a nitrile functional group to a primary amide is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and functional materials. While seemingly straightforward, achieving a selective and high-yielding hydrolysis to the amide without over-hydrolysis to the carboxylic acid can be challenging, especially in the presence of other sensitive functional groups.[1][2] This document provides a detailed guide for the selective hydrolysis of 4-(Morpholinomethyl)-3-nitrobenzonitrile to 4-(Morpholinomethyl)-3-nitrobenzamide, a substrate featuring both a tertiary amine (morpholine) and an electron-withdrawing nitro group.

The presence of the morpholinomethyl and nitro groups on the aromatic ring introduces specific electronic and steric considerations that must be carefully managed to ensure the desired outcome. This guide will explore both acid- and base-catalyzed hydrolysis methods, providing detailed protocols and the underlying mechanistic rationale to empower researchers in drug development and chemical synthesis to confidently perform this transformation.

Mechanistic Considerations: A Tale of Two Pathways

The hydrolysis of nitriles to amides can be effectively catalyzed by either acid or base, each proceeding through a distinct mechanistic pathway.[3][4] The choice between these pathways is often dictated by the overall functional group tolerance of the substrate.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[1][3][5] This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[6] The subsequent steps involve deprotonation and tautomerization of the resulting imidic acid intermediate to yield the more stable amide.[1][5]

It is crucial to control the reaction conditions, as prolonged exposure to strong acid and heat can lead to the further hydrolysis of the amide to the corresponding carboxylic acid and ammonium salt.[1][3][4]

Diagram of Acid-Catalyzed Nitrile Hydrolysis:

Acid_Catalyzed_Nitrile_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Tautomerization Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H₃O⁺ H3O+ H₃O⁺ Intermediate_1 R-C(OH₂⁺)=N-H Protonated_Nitrile->Intermediate_1 + H₂O Water H₂O Imidic_Acid R-C(OH)=N-H Intermediate_1->Imidic_Acid - H⁺ Amide R-C(=O)NH₂ Imidic_Acid->Amide

Caption: Acid-Catalyzed Hydrolysis of a Nitrile to an Amide.

Base-Catalyzed Hydrolysis

In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[7] This forms a resonance-stabilized intermediate that is subsequently protonated by water to generate the imidic acid, which then tautomerizes to the amide.[1][3] Similar to the acid-catalyzed pathway, forcing conditions can promote the subsequent hydrolysis of the amide to a carboxylate salt.[1][4]

Diagram of Base-Catalyzed Nitrile Hydrolysis:

Base_Catalyzed_Nitrile_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation cluster_step3 Step 3: Tautomerization Nitrile R-C≡N Intermediate_1 R-C(O⁻)=N⁻ Nitrile->Intermediate_1 + OH⁻ OH- OH⁻ Imidic_Acid_Intermediate R-C(OH)=N⁻ Intermediate_1->Imidic_Acid_Intermediate + H₂O Water H₂O Amide R-C(=O)NH₂ Imidic_Acid_Intermediate->Amide Experimental_Workflow Start Start: Weigh Reactants Reaction_Setup Reaction Setup: Dissolve nitrile in solvent, add catalyst Start->Reaction_Setup Reaction Stir at specified temperature and time Reaction_Setup->Reaction Monitoring Monitor reaction progress (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench reaction, extract product Monitoring->Workup Complete Purification Purify crude product (Chromatography/Recrystallization) Workup->Purification Analysis Characterize pure product (NMR, MS, etc.) Purification->Analysis End End: Pure Amide Analysis->End

Sources

Application Notes and Protocols: Preparation of 4-(Morpholinomethyl)-3-aminobenzonitrile from its Nitro Precursor

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

4-(Morpholinomethyl)-3-aminobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive amino group and a versatile nitrile functionality, makes it a valuable intermediate for the construction of complex heterocyclic systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound via the reduction of its nitro precursor, 4-(morpholinomethyl)-3-nitrobenzonitrile. The focus is on providing a detailed, reliable protocol grounded in established chemical principles, with an emphasis on safety, efficiency, and scalability.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a direct route to aniline derivatives.[1] A variety of methods exist for this conversion, including catalytic hydrogenation and the use of dissolving metal reductants.[1][2] The choice of method often depends on the presence of other functional groups within the molecule that might be sensitive to the reaction conditions. In the case of 4-(morpholinomethyl)-3-nitrobenzonitrile, the nitrile group is susceptible to reduction under certain catalytic hydrogenation conditions.[3] Therefore, careful selection of the reducing agent and reaction parameters is crucial to achieve selective reduction of the nitro group.

This application note will detail a robust protocol for the selective reduction of 4-(morpholinomethyl)-3-nitrobenzonitrile using catalytic transfer hydrogenation, a method known for its mild conditions and functional group tolerance.[4] Additionally, alternative methods will be discussed to provide a broader perspective on available synthetic strategies.

Reaction Mechanism and Causality of Experimental Choices

The core of this synthesis is the selective reduction of an aromatic nitro group to an amine. The general transformation is depicted below:

Reaction_Scheme start 4-(Morpholinomethyl)-3-nitrobenzonitrile product 4-(Morpholinomethyl)-3-aminobenzonitrile start->product Reduction reagents [Reducing Agent] Solvent, Catalyst (if applicable)

Caption: General reaction scheme for the reduction of the nitro precursor.

Several methods can accomplish this transformation, each with its own mechanistic pathway and set of advantages and disadvantages.

Catalytic Transfer Hydrogenation (CTH)

This is the recommended method due to its operational simplicity, safety (avoiding the direct handling of hydrogen gas), and high selectivity.[4]

  • Hydrogen Source: Ammonium formate is a common and inexpensive hydrogen donor. In the presence of a catalyst like palladium on carbon (Pd/C), it decomposes to produce hydrogen, ammonia, and carbon dioxide in situ.[4]

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient catalyst for hydrogenation reactions.[5] The palladium surface adsorbs both the hydrogen donor and the nitro compound, facilitating the transfer of hydrogen atoms.

  • Mechanism: The reaction proceeds through a series of intermediate steps on the catalyst surface, including the formation of nitroso and hydroxylamine species, which are rapidly reduced to the corresponding amine.[6] The nitrile group is generally stable under these conditions, ensuring high chemoselectivity.

Alternative Reduction Methods

While CTH is preferred, other methods can also be employed:

  • Direct Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) with a metal catalyst such as Raney Nickel or Palladium on carbon.[5][7] While effective, this method requires specialized high-pressure equipment and stringent safety protocols due to the flammability of hydrogen gas.[8][9] There is also a risk of reducing the nitrile group, although this can often be mitigated by careful control of reaction conditions (temperature, pressure, and catalyst choice).[3]

  • Metal/Acid Reductions: Reagents like iron (Fe) in acetic acid or hydrochloric acid (HCl), or tin(II) chloride (SnCl₂) in HCl, are classic methods for nitro group reduction.[2][10][11][12] These methods are generally selective for the nitro group over the nitrile.[3] However, they often require stoichiometric amounts of the metal, leading to significant waste generation and potentially complicating product purification. The reaction with iron and acid is known as the Béchamp reduction.[6][13]

The choice of catalytic transfer hydrogenation with ammonium formate and Pd/C is based on a balance of efficiency, safety, selectivity, and environmental considerations.

Experimental Protocols

Recommended Protocol: Catalytic Transfer Hydrogenation

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety considerations.

Materials:

  • 4-(Morpholinomethyl)-3-nitrobenzonitrile

  • Palladium on carbon (10 wt. % Pd, 50% wet)

  • Ammonium formate

  • Methanol (ACS grade)

  • Ethyl acetate (ACS grade)

  • Deionized water

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram:

CTH_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Charge flask with nitro precursor and Methanol B Add Pd/C catalyst A->B C Add Ammonium Formate solution B->C D Heat to reflux C->D E Cool to room temperature D->E Monitor by TLC F Filter through Celite® E->F G Concentrate filtrate F->G H Partition between Ethyl Acetate and Water G->H I Dry organic layer and concentrate H->I J Purify by column chromatography (if needed) I->J

Caption: Step-by-step workflow for the catalytic transfer hydrogenation.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(morpholinomethyl)-3-nitrobenzonitrile (1.0 eq).

  • Solvent Addition: Add methanol to the flask to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture to dissolve the starting material.

  • Catalyst Addition: Carefully add 10 wt. % palladium on carbon (0.05-0.10 eq by weight of the nitro compound). Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle in a well-ventilated fume hood and avoid sources of ignition.[14][15]

  • Reagent Addition: In a separate flask, dissolve ammonium formate (3.0-5.0 eq) in a minimal amount of water or methanol and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol. Caution: The used catalyst on the Celite® pad may be pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water immediately after filtration.[14][15]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting residue, add ethyl acetate and deionized water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-(morpholinomethyl)-3-aminobenzonitrile can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Presentation
ParameterRecommended ValueRationale
Solvent MethanolGood solubility for reactants, suitable boiling point for the reaction.
Catalyst 10% Pd/C (50% wet)High activity and selectivity for nitro group reduction. Wet catalyst is safer to handle.[14][15]
Hydrogen Donor Ammonium FormateInexpensive, readily available, and safer than hydrogen gas.[4]
Equivalents of Donor 3.0 - 5.0An excess ensures complete reduction of the nitro group.
Reaction Temperature Reflux (~65 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion, but should be monitored by TLC/HPLC.
Expected Yield >90%This method is generally high-yielding.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Catalyst Handling: Palladium on carbon is a pyrophoric catalyst, especially when dry and in the presence of solvents.[14][15] Always handle the catalyst in an inert atmosphere when possible. Never add a dry catalyst to a flammable solvent. The used catalyst should be kept wet and disposed of according to institutional guidelines.

  • Hydrogen Gas (if using direct hydrogenation): Hydrogen is a highly flammable gas that can form explosive mixtures with air.[9] Reactions involving hydrogen gas must be conducted in specialized high-pressure reactors by trained personnel.[8] The system must be leak-tested and purged with an inert gas before introducing hydrogen.[8][15]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient amount of ammonium formate.- Deactivated catalyst.- Add more ammonium formate.- Use fresh catalyst.
Low Yield - Product loss during work-up.- Incomplete reaction.- Optimize extraction and purification steps.- Ensure complete conversion before work-up.
Presence of Impurities - Side reactions.- Incomplete removal of starting material or by-products.- Optimize reaction conditions (e.g., lower temperature).- Improve purification method (e.g., different solvent system for chromatography).
Reduction of Nitrile Group - Reaction conditions too harsh (in direct hydrogenation).- Use a more selective method like CTH.- For direct hydrogenation, use a milder catalyst, lower pressure, and lower temperature.

Conclusion

The preparation of 4-(morpholinomethyl)-3-aminobenzonitrile from its nitro precursor is a critical step in the synthesis of numerous pharmaceutically relevant molecules. The detailed protocol for catalytic transfer hydrogenation provided in these application notes offers a safe, efficient, and high-yielding method suitable for laboratory-scale synthesis. By understanding the underlying reaction mechanisms and adhering to the outlined safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs.

References

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Das, B., et al. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837.
  • Stjepanović, M., et al. (2018).
  • Lin-Speed. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Kuznetsova, I., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2), 856-865.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Das, B., et al. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. RSC Advances, 11(60), 38161-38168.
  • ACS Chemical Health & Safety. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 28(5), 341-351.
  • Ramlal, A., & Mootoo, D. R. (2006).
  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl 2 in TBAB. Retrieved from [Link]

  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • FEDIOL. (2007). FEDIOL Guide to good practice on safe operation of Hydrogenation units. Retrieved from [Link]

  • Shaalaa.com. (2022, March 25). Reduction of aromatic nitro compounds using Fe and HCl gives:. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Optimizing Organic Synthesis: The Value of 3-Nitrobenzonitrile (CAS 619-24-9). Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Materials Advances (RSC Publishing). (2025, August 14). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]

  • Quick Company. (n.d.). "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". Retrieved from [Link]

  • NIH. (n.d.). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Retrieved from [Link]

  • Eureka | Patsnap. (2020, June 12). Preparation method of aminobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603665A - Synthesis method of 4-(4-aminophenyl)-3-morpholone.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.

Overview of the Synthesis

The synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile is typically achieved via a nucleophilic substitution reaction. The most common route involves the reaction of a benzylic halide, such as 4-(chloromethyl)- or 4-(bromomethyl)-3-nitrobenzonitrile, with morpholine. This reaction proceeds through an SN2 mechanism, where morpholine acts as the nucleophile, displacing the halide from the benzylic carbon.

The benzylic position is particularly reactive towards nucleophilic substitution because the transition state is stabilized by the adjacent aromatic ring[1]. The presence of electron-withdrawing groups (EWG) like the nitro (-NO₂) and cyano (-CN) groups on the ring further activates the substrate, though their primary role in this specific isomerism is not direct resonance stabilization of the benzylic position itself.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

A low yield is the most common challenge and can be attributed to several factors, ranging from starting material quality to suboptimal reaction conditions.

Root Cause Analysis & Solutions:

  • Poor Quality of the Benzylic Halide Starting Material: The starting material, 4-(chloromethyl)-3-nitrobenzonitrile, is often prepared by the free-radical halogenation of 4-methyl-3-nitrobenzonitrile using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) with a radical initiator[2][3]. This process can lead to critical impurities:

    • Unreacted Starting Material: 4-methyl-3-nitrobenzonitrile will not react with morpholine under these conditions and will need to be removed during purification.

    • Di-halogenated Byproducts: Over-halogenation can produce 4-(dichloromethyl)-3-nitrobenzonitrile. This impurity will react with morpholine to form a more polar, complex amide byproduct after hydrolysis, which complicates purification and reduces the yield of the desired product.

    • Benzylic Alcohol: Hydrolysis of the benzylic halide, if exposed to moisture, can form 4-(hydroxymethyl)-3-nitrobenzonitrile, which is unreactive.

    Solution:

    • Verify Starting Material Purity: Before starting the reaction, analyze your 4-(chloromethyl)-3-nitrobenzonitrile by ¹H NMR and TLC. The purity should ideally be >97%.

    • Purify the Halide: If significant impurities are detected, consider recrystallizing the benzylic halide before use.

  • Suboptimal Reaction Conditions: The SN2 reaction is sensitive to solvent, temperature, and the choice of base.

    • Solvent Choice: The ideal solvent for an SN2 reaction must dissolve the starting materials and should not interfere with the nucleophile. Polar aprotic solvents are highly recommended because they solvate the cation but leave the anionic nucleophile (or in this case, the neutral amine nucleophile) relatively free and highly reactive[4][5][6].

    • Temperature: While heating is often necessary, excessive temperatures can lead to side reactions and decomposition, resulting in a dark-colored reaction mixture and reduced yield.

    • Base: Morpholine can act as its own base to neutralize the H-Cl formed. However, this consumes a second equivalent of your nucleophile. Adding a non-nucleophilic base is more efficient.

    Solution:

    • Optimize Your System: Use the table below to select optimal conditions. Acetonitrile or DMF are excellent solvent choices[7]. A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient to act as a proton sponge without causing side reactions[8].

Table 1: Recommended Reaction Parameters

ParameterRecommendedRationale & Key Considerations
Starting Material 4-(chloromethyl)-3-nitrobenzonitrileMore reactive and often more cost-effective than the bromo- equivalent. Purity is critical.
Nucleophile MorpholineUse 1.1 - 1.5 equivalents to ensure the reaction goes to completion.
Base (Optional but Recommended) K₂CO₃ or Cs₂CO₃Use 1.5 - 2.0 equivalents. These are effective proton scavengers and are largely insoluble in organic solvents, simplifying workup[8].
Solvent Acetonitrile (CH₃CN) or Dimethylformamide (DMF)Polar aprotic solvents that favor SN2 reactions by not over-solvating the nucleophile[5][7]. DMF may require higher temperatures for removal.
Temperature 60 - 80 °CProvides sufficient energy for the reaction without causing significant decomposition. Monitor by TLC to avoid prolonged heating.
Reaction Time 2 - 6 hoursReaction progress should be monitored by TLC. Heating beyond completion can decrease yield.
Q2: My TLC shows multiple spots, and the reaction mixture is dark. What are the likely side products?

The presence of multiple spots and a dark color indicates the formation of byproducts.

Visualizing the Problem:

Side_Products cluster_impurities Starting Material Impurities SM 4-(chloromethyl)-3-nitrobenzonitrile Product Desired Product SM->Product  + Morpholine (Desired Sₙ2 Reaction) Decomp Decomposition (High Temp) SM->Decomp Heat Morpholine Morpholine QuatSalt Quaternary Ammonium Salt (Over-alkylation) Product->QuatSalt  + SM Product->Decomp Dihalo Di-halo Impurity (e.g., -CHCl2) Complex Amides\n(after hydrolysis) Complex Amides (after hydrolysis) Dihalo->Complex Amides\n(after hydrolysis)  + Morpholine Unreacted Unreacted SM (e.g., -CH3)

Caption: Potential sources of impurities and side products.

Common Side Products:

  • Quaternary Ammonium Salt: The desired product, being a tertiary amine, can act as a nucleophile itself and react with another molecule of the starting benzylic halide. This over-alkylation forms a quaternary ammonium salt, which is highly polar and may remain at the baseline of your TLC plate.

    • Solution: Use a slight excess of morpholine (1.1-1.5 eq) relative to the benzylic halide. This ensures the halide is consumed before it can react with the product. Do not add the benzylic halide in one portion; slow, portion-wise addition can help minimize this.

  • Decomposition Products: The nitro-aromatic structure can be sensitive to high temperatures, leading to decomposition and the formation of colored, often polymeric, materials.

    • Solution: Maintain the reaction temperature strictly within the recommended range (60-80 °C) and monitor the reaction by TLC to avoid unnecessary heating after completion.

  • Products from Impurities: As discussed in Q1, impurities in your starting halide will lead to other compounds.

    • Solution: The best defense is to use high-purity starting materials.

Q3: The reaction seems to stall and does not go to completion. What should I check?

A stalled reaction points to an issue with one of the core components or conditions.

Troubleshooting_Workflow cluster_checks Troubleshooting Steps Start Reaction Stalled (Incomplete Conversion) Check_SM 1. Analyze Starting Halide (TLC, NMR) Start->Check_SM Check_Morpholine 2. Check Morpholine Quality (Anhydrous? Fresh?) Check_SM->Check_Morpholine If Purity OK Check_Base 3. Evaluate Base (Sufficient Equivalents? Active?) Check_Morpholine->Check_Base If Quality OK Check_Temp 4. Increase Temperature? (Incrementally to 80°C) Check_Base->Check_Temp If Base OK Check_Solvent 5. Is Solvent Anhydrous? Check_Temp->Check_Solvent If No Improvement

Caption: A logical workflow for troubleshooting a stalled reaction.

Troubleshooting Steps:

  • Reagent Stoichiometry and Quality:

    • Ensure you have used at least a slight excess of morpholine.

    • Morpholine can absorb water and carbon dioxide from the air. Use a fresh bottle or distill it if its purity is questionable.

    • If using a base like K₂CO₃, ensure it is finely powdered and dry to maximize its surface area and reactivity.

  • Insufficient Activation Energy:

    • Your reaction temperature may be too low. If you are running the reaction at room temperature or 40°C, try increasing it incrementally towards 80°C.

  • Moisture:

    • While not always catastrophic for this reaction, excess water can hydrolyze the benzylic halide. Ensure your solvent is anhydrous and reagents are dry.

Q4: My crude product is an oil or difficult to crystallize. What are the best purification methods?

Purification is key to obtaining a high-quality final product. If direct crystallization fails, a systematic approach is needed.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic solids (like K₂CO₃). Evaporate the solvent (e.g., acetonitrile) under reduced pressure. Dissolve the residue in a water-immiscible solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer sequentially with:

    • Water (to remove any remaining salts or DMF).

    • Dilute HCl (e.g., 1M) to remove excess morpholine.

    • Saturated NaHCO₃ solution (to neutralize any remaining acid).

    • Brine (to remove bulk water). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Recrystallization: This is the most effective method for purification if the crude product is a solid[9].

    • Solvent Screening: Test solubility in small vials. Good solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes[9].

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If impurities are present, you may perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration[10].

  • Column Chromatography: If the product is an oil or recrystallization fails to remove impurities, silica gel chromatography is the next step.

    • Eluent System: A gradient system of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The product is moderately polar and should elute effectively[9][11].

References

  • University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • StackExchange. (2024, September 11). SN2 nucleophilic substitution reaction push and pull transition state. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • Indian Academy of Sciences. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Quora. (2017, March 2). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? Retrieved from [Link]

  • Study.com. (n.d.). Which solvent is suitable for an SN2 reaction mostly? A. Ethanol B. Chloroform C. Hexane D. DMF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). NBS mediated nitriles synthesis through C=C double bond cleavage. Retrieved from [Link]

  • European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Retrieved from [Link]

  • Government Arts College Coimbatore. (n.d.). nucleophilic substitution reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Retrieved from [Link]

  • Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Halogenation of alkyl benzenes. Retrieved from [Link]

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Technical Support Center: Purification of 4-(Morpholinomethyl)-3-nitrobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 4-(Morpholinomethyl)-3-nitrobenzonitrile via recrystallization. Authored from the perspective of a Senior Application Scientist, this document combines theoretical principles with practical, field-tested advice to help you overcome common challenges and achieve high-purity crystalline products.

I. Understanding the Compound and the Process

What is 4-(Morpholinomethyl)-3-nitrobenzonitrile?

4-(Morpholinomethyl)-3-nitrobenzonitrile is a multifaceted organic compound featuring a benzonitrile core substituted with a morpholinomethyl group and a nitro group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The purity of this intermediate is critical, as even trace impurities can negatively affect downstream reactions, leading to decreased yields and the formation of unwanted byproducts.[1]

Why is Recrystallization the Preferred Purification Method?

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4][5] The principle behind it is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[7]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of 4-(Morpholinomethyl)-3-nitrobenzonitrile.

Problem 1: The compound does not dissolve in the hot solvent.

Possible Cause: The solvent is not a good "dissolving" solvent for your compound at elevated temperatures.

Solution:

  • Increase the temperature: Ensure your solvent is at or near its boiling point. Use a heating mantle and a condenser to prevent solvent loss.

  • Add more solvent: Add the hot solvent in small increments until the solid dissolves. However, be cautious not to add an excessive amount, as this will reduce your final yield.[4][8]

  • Switch solvents: If the compound remains insoluble even with a significant amount of boiling solvent, a different solvent is required. The polarity of 4-(Morpholinomethyl)-3-nitrobenzonitrile suggests that moderately polar solvents should be effective.

Problem 2: No crystals form upon cooling.

Possible Causes:

  • Too much solvent was used: This is the most frequent reason for crystallization failure.[9] The solution is not saturated enough for crystals to form.

  • The solution is supersaturated: Sometimes, a solution can cool below its saturation point without forming crystals.[4][9]

  • Rapid cooling: Cooling the solution too quickly can inhibit crystal formation and may lead to the formation of an oil.[10]

Solutions:

  • Reduce solvent volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][9]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for further crystal growth.[4][9]

  • Slow down the cooling process: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[6][10]

Problem 3: The compound "oils out" instead of forming crystals.

Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the compound is significantly impure.[9] Oiling out can also occur with rapid cooling or when using a mixed solvent system where the initial solvent is a very good solvent for the compound.

Solutions:

  • Re-heat and add more solvent: Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional hot solvent. Then, allow it to cool much more slowly.[9]

  • Change the solvent system:

    • If using a single solvent, choose one with a lower boiling point.

    • If using a mixed solvent, try adjusting the ratio of the solvents.

Problem 4: The recovered crystals are colored or appear impure.

Possible Causes:

  • Colored impurities are present: Some impurities may co-crystallize with your product.

  • Incomplete washing: The mother liquor, which contains the dissolved impurities, may not have been completely removed from the crystal surfaces.

Solutions:

  • Use activated charcoal: If the hot, dissolved solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. After a brief heating period, the charcoal is removed by hot gravity filtration before the solution is cooled.[7]

  • Proper washing technique: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. Using cold solvent minimizes the loss of your purified product.[4]

III. Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallization?

The ideal solvent for recrystallization should meet the following criteria[3][7][11]:

  • The compound of interest should be highly soluble at high temperatures and have low solubility at low temperatures.[6]

  • The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should not react with the compound.[3]

  • The solvent should have a relatively low boiling point for easy removal during the drying step.[11]

A good starting point for 4-(Morpholinomethyl)-3-nitrobenzonitrile, given its structure, would be to test moderately polar solvents like ethanol, isopropanol, or ethyl acetate. A mixed solvent system, such as ethanol/water, could also be effective.[11]

Q2: What is a mixed solvent system and when should I use it?

A mixed solvent system uses two miscible solvents with different polarities. One solvent (the "good" solvent) dissolves the compound readily, while the other (the "bad" or "anti-solvent") does not.[11] This technique is useful when no single solvent has the ideal solubility characteristics.

To use a mixed solvent system, dissolve the compound in the minimum amount of the hot "good" solvent. Then, slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[12]

Q3: How can I determine the purity of my recrystallized product?

The purity of the recrystallized 4-(Morpholinomethyl)-3-nitrobenzonitrile can be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.[8]

  • Chromatographic Techniques: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to separate and quantify any remaining impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound and detect the presence of impurities.

Q4: What are the potential impurities in the synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile?

Impurities can arise from various sources during the synthesis, including starting materials, by-products, intermediates, and degradation products.[13][14] For a compound like 4-(Morpholinomethyl)-3-nitrobenzonitrile, potential impurities could include:

  • Unreacted starting materials (e.g., 4-chloro-3-nitrobenzonitrile and morpholine).

  • Isomers formed during the nitration step.

  • By-products from side reactions.

  • Residual solvents from the reaction or workup.[13]

IV. Experimental Protocol: Recrystallization of 4-(Morpholinomethyl)-3-nitrobenzonitrile

This protocol provides a general guideline. The optimal solvent and conditions should be determined through small-scale trials.

Materials:

  • Crude 4-(Morpholinomethyl)-3-nitrobenzonitrile

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 4-(Morpholinomethyl)-3-nitrobenzonitrile in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[4]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the solvent completely.

V. Visualizing the Workflow

Recrystallization Workflow

Recrystallization_Workflow Start Start: Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Gravity Filtration (Optional) Dissolve->HotFilter If insoluble impurities or charcoal Cool Slow Cooling & Crystallization Dissolve->Cool If no insoluble impurities HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Impurities Impurities in Mother Liquor VacuumFilter->Impurities Separate Dry Dry Crystals Wash->Dry End End: Pure Crystals Dry->End

Caption: A flowchart illustrating the key steps in the recrystallization process.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem Encountered No Crystals Oiling Out Low Yield NoCrystals Cause Too much solvent Supersaturation Problem:p->NoCrystals No Crystals OilingOut Cause Rapid cooling Impure sample Problem:p->OilingOut Oiling Out LowYield Cause Too much solvent Incomplete crystallization Problem:p->LowYield Low Yield Solution_Evaporate Evaporate excess solvent NoCrystals->Solution_Evaporate Solution_Induce Induce Crystallization (Scratch/Seed) NoCrystals->Solution_Induce Solution_SlowCool Reheat & Cool Slowly OilingOut->Solution_SlowCool LowYield->Solution_Evaporate Solution_CoolLonger Cool for a longer period LowYield->Solution_CoolLonger

Caption: A decision tree for troubleshooting common recrystallization issues.

VI. References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Transition task: Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization. Retrieved from [Link]

  • Towson University. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2020). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2023). How to adjust solvent for recrystallization. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Sourcing High-Purity 4-Methyl-3-nitrobenzonitrile: A Manufacturer's Perspective. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Methyl-3-nitrobenzonitrile. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. PMC. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2021). REVIEW ON IMPURITY PEOFILING AND ITS TECHNIQUES. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

Sources

stability of 4-(Morpholinomethyl)-3-nitrobenzonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Morpholinomethyl)-3-nitrobenzonitrile

Welcome to the technical support guide for 4-(Morpholinomethyl)-3-nitrobenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and need to understand its stability profile, particularly under acidic conditions. As direct stability data for this specific molecule is not extensively published, this guide provides a framework for evaluating its stability based on the chemical principles of its constituent functional groups. It combines theoretical insights with practical, step-by-step protocols to empower you to conduct your own stability assessments confidently.

This guide is structured to help you anticipate potential issues, troubleshoot experimental observations, and design robust, self-validating studies in line with regulatory expectations for drug development.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and observations that may arise during the handling and analysis of 4-(Morpholinomethyl)-3-nitrobenzonitrile in acidic media.

Q1: I'm dissolving my compound in an acidic mobile phase for HPLC analysis and notice a new, small peak appearing over time. What could it be?

A1: The most probable cause is slow degradation. The most labile part of the molecule under mild acidic conditions is likely the benzylic C-N bond connecting the morpholine ring to the benzonitrile scaffold. Acid-catalyzed cleavage at this position would lead to the formation of 4-formyl-3-nitrobenzonitrile and morpholine. The new peak is likely the aldehyde degradant. To confirm this, you should conduct a forced degradation study as outlined in the protocols below.

Q2: My solution of 4-(Morpholinomethyl)-3-nitrobenzonitrile in strong acid (e.g., 1M HCl) turned yellow and a precipitate formed after heating. What is happening?

A2: This suggests more extensive degradation. While the initial C-N bond cleavage is possible, harsh acidic conditions (strong acid and heat) can induce hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH).[4][5][6][7] This would form 4-(morpholinomethyl)-3-nitrobenzoic acid or, if C-N cleavage also occurs, 4-formyl-3-nitrobenzoic acid. The color change and precipitation could be due to the formation of these less soluble degradants. A solubility test of the parent compound versus the suspected degradants at the working pH could help clarify this observation.

Q3: Is the morpholine ring itself stable to acid?

A3: Yes, the morpholine ring is generally very stable.[8][9][10][11] As a saturated heterocyclic amine, it requires very harsh conditions for ring-opening. Under typical experimental acidic conditions (e.g., pH 1-4), the morpholine nitrogen will be protonated to form a morpholinium salt, which is stable and highly water-soluble.[10] Degradation of the morpholine ring itself is highly unlikely to be a concern.

Q4: How should I design an experiment to definitively determine the stability of my compound at a specific pH?

A4: You should perform a time-course stability study using a validated, stability-indicating analytical method, typically HPLC-UV.[3][12] The core principle is to incubate your compound at the target pH and temperature, taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours). These samples are then analyzed to quantify the amount of the parent compound remaining. The protocol for this is detailed in the "Experimental Protocols" section. For regulatory purposes, studies should aim for 5-20% degradation to ensure degradation pathways are adequately revealed.[1][13]

Q5: My reaction involves removing the morpholinomethyl group. What conditions are typically used for this?

A5: While this guide focuses on stability, the reverse of the degradation pathway is a synthetic transformation. The cleavage of a benzylic amine (N-debenzylation) is a common reaction. While acidic conditions can promote this, more standard synthetic methods involve catalytic hydrogenolysis (e.g., using H₂ and a Palladium catalyst).[14][15][16] The choice of method depends on the other functional groups in your molecule.

Potential Acid-Catalyzed Degradation Pathways

Understanding the chemistry of the functional groups within 4-(Morpholinomethyl)-3-nitrobenzonitrile allows us to predict its behavior in an acidic environment. The two primary sites susceptible to acid-catalyzed degradation are the benzylic C-N bond and the nitrile group.

  • Pathway A: Benzylic C-N Bond Cleavage: This is the most likely degradation route under mild to moderate acidic conditions. The nitrogen of the morpholine group is protonated, making it a better leaving group. This facilitates the cleavage of the C-N bond, likely through a retro-Mannich type reaction or direct hydrolysis, to yield 4-formyl-3-nitrobenzonitrile and a morpholinium salt.

  • Pathway B: Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under more forcing acidic conditions (i.e., concentrated acid and/or elevated temperatures).[4][6][17] This reaction proceeds through an amide intermediate, which is then further hydrolyzed.[5][6] This pathway would result in the formation of 4-(morpholinomethyl)-3-nitrobenzoic acid.

The following diagram illustrates these potential degradation pathways.

G cluster_main 4-(Morpholinomethyl)-3-nitrobenzonitrile cluster_pathA Pathway A: C-N Cleavage Parent [Structure of Parent Compound] Degradant_A1 4-Formyl-3-nitrobenzonitrile Parent->Degradant_A1 Mild H⁺ / H₂O (e.g., pH 1-2, RT) Degradant_B 4-(Morpholinomethyl)-3-nitrobenzoic acid Parent->Degradant_B Harsh H⁺ / H₂O (e.g., 1M HCl, Heat) Degradant_A2 Morpholine

Caption: Potential acid-catalyzed degradation pathways.

Experimental Protocols & Workflow

To quantitatively assess stability, a systematic approach known as a forced degradation study is employed.[2][3][12] This involves subjecting the compound to defined stress conditions and monitoring its purity over time.

Workflow for Acid Stability Assessment

The following diagram outlines the general workflow for conducting a stability study.

G prep 1. Prepare Stock Solution (in organic solvent, e.g., ACN) stress 2. Initiate Stress (Dilute stock into acidic media, e.g., 0.1M HCl) prep->stress incubate 3. Incubate (At controlled T, e.g., 50°C) stress->incubate sample 4. Sample at Timepoints (t=0, 2, 4, 8, 24h) incubate->sample quench 5. Quench Reaction (Neutralize with base to stop degradation) sample->quench analyze 6. Analyze by HPLC-UV (Quantify parent compound) quench->analyze data 7. Plot Data (% Parent vs. Time) analyze->data

Caption: Experimental workflow for a forced degradation study.

Detailed Protocol: HPLC-Based Stability Study in Acidic Media

This protocol provides a template for assessing the stability of 4-(Morpholinomethyl)-3-nitrobenzonitrile in 0.1 M HCl.

Objective: To determine the rate of degradation of the target compound at pH 1 and 50°C.

Materials:

  • 4-(Morpholinomethyl)-3-nitrobenzonitrile

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Calibrated pH meter

  • HPLC system with UV detector

  • Thermostatically controlled water bath or oven

Procedure:

  • Preparation of Solutions:

    • Acidic Stress Medium (0.1 M HCl): Carefully add 8.3 mL of concentrated HCl (37%) to a 1 L volumetric flask containing ~500 mL of water. Dilute to the mark with water and mix well.

    • Neutralizing Solution (0.1 M NaOH): Dissolve 4.0 g of NaOH in 1 L of water.

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(Morpholinomethyl)-3-nitrobenzonitrile and dissolve it in 10 mL of ACN.

  • Initiation of Stability Study:

    • Label a series of vials for each time point (e.g., T=0, T=2h, T=4h, T=8h, T=24h).

    • To a larger reaction vessel, add 9.5 mL of the 0.1 M HCl stress medium and place it in the 50°C water bath to pre-heat.

    • To start the experiment (T=0), add 0.5 mL of the 1 mg/mL stock solution to the pre-heated acid. This gives a final concentration of 50 µg/mL. Mix well.

  • Sampling and Quenching:

    • T=0 Sample: Immediately withdraw a 1.0 mL aliquot from the reaction vessel. Transfer it to a labeled HPLC vial containing 1.0 mL of the 0.1 M NaOH neutralizing solution. Mix well. This quenches the degradation and prepares the sample for analysis.

    • Subsequent Time Points: At each subsequent time point (2, 4, 8, 24 hours), repeat the sampling and quenching procedure.

  • HPLC Analysis:

    • Analyze all quenched samples using a validated, stability-indicating HPLC method. A generic starting method is provided below:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in ACN

      • Gradient: 10% B to 90% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm (or the λmax of the compound)

      • Injection Volume: 10 µL

  • Data Analysis:

    • For each time point, determine the peak area of the parent compound.

    • Calculate the percentage of the parent compound remaining relative to the T=0 sample (which represents 100%).

    • Plot the % remaining versus time.

Data Presentation & Interpretation

The results of your stability study should be summarized in a clear, tabular format. This allows for easy interpretation of the degradation kinetics.

Table 1: Example Stability Data in 0.1 M HCl at 50°C

Time Point (hours)Parent Peak Area% Parent Remaining
01,543,210100.0%
21,487,65496.4%
41,412,34591.5%
81,298,76584.2%
24987,65464.0%

Interpretation: The data in the example table shows significant degradation (~36%) over 24 hours under the stress conditions. The appearance of new peaks in the chromatograms should be monitored, and their peak areas tracked to perform a mass balance calculation. A good mass balance (close to 100%) indicates that all major degradants are being detected by the analytical method.

By following this structured approach, you can confidently assess the stability of 4-(Morpholinomethyl)-3-nitrobenzonitrile and make informed decisions for formulation development, analytical method design, and reaction optimization.

References

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). OCR A-Level Chemistry Notes. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Morpholine Chemical. OGSCM Company. [Link]

  • MORPHOLINE. Ataman Kimya. [Link]

  • Morpholine. Wikipedia. [Link]

  • TCCA-Mediated Oxidative Deprotection of a Benzylamine. ACS Publications. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Center for Biotechnology Information. [Link]

Sources

solvent selection for scaling up 4-(Morpholinomethyl)-3-nitrobenzonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for process chemists and engineers scaling up the synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile .

Topic: Synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile Ticket Type: Process Optimization / Troubleshooting Applicable Reaction: Nucleophilic Substitution (Benzylic Alkylation)

Executive Summary & Reaction Scope

This guide addresses the scale-up of the


 reaction between 4-(bromomethyl)-3-nitrobenzonitrile  (or the chloro-analog) and morpholine .
  • Target Molecule: 4-(Morpholinomethyl)-3-nitrobenzonitrile

  • Reaction Class: Benzylic Nucleophilic Substitution (Alkylation).

  • Critical Constraints: Exotherm control, management of morpholinium halide byproducts, and prevention of nitrile hydrolysis.

⚠️ Chemical Structure Verification: Ensure your starting material is the benzylic halide (–CH₂–X), not the aryl halide. If you are attempting to displace a halogen directly attached to the aromatic ring (S_NAr), the kinetics and solvent requirements differ significantly (requiring higher temperatures and polar aprotic solvents like DMSO/NMP). This guide focuses on the benzylic route, which is faster and milder.

Solvent Selection Decision Matrix

The choice of solvent dictates the workup strategy and impurity profile. For scale-up, we prioritize Green Chemistry principles (replacing DMF/DCM) and Process Safety (thermal control).

Solvent Performance Table
Solvent ClassRepresentativeScale-Up RatingTechnical Rationale
Green / Recommended 2-MeTHF (2-Methyltetrahydrofuran)⭐⭐⭐⭐⭐ (Optimal) Excellent solubility for the organic product but poor solubility for the morpholinium salt (allows filtration). Immiscible with water, simplifying aqueous workup. Derived from renewable sources.
Green / Alternative Ethyl Acetate (EtOAc) ⭐⭐⭐⭐Good solubility profile. Non-toxic. Risk of hydrolysis if reaction is prolonged at high heat with basic morpholine (aminolysis of ester), though generally stable <50°C.
Classic / High Performance Acetonitrile (MeCN) ⭐⭐⭐⭐Fast kinetics due to polarity. Easy to remove (low BP). Disadvantage: Miscible with water; requires solvent swap or salting out for aqueous workup.
Process Specific Toluene ⭐⭐⭐Excellent for "Salt-Free" isolation via filtration. The product remains in solution; the HBr salt precipitates completely. Disadvantage: Slower reaction rate (non-polar).
Avoid DMF / NMP High boiling point makes removal difficult. Water miscibility complicates extraction. Reprotoxic hazards (REACH restricted). Unnecessary for benzylic substitution.
Decision Logic (Graphviz Diagram)

SolventSelection Start Select Solvent Strategy CheckSolubility Is Product Solubility High in Non-Polars? Start->CheckSolubility Toluene Use Toluene (Filtration Workup) CheckSolubility->Toluene Yes (Non-Polar Route) CheckGreen Requires Green/Water-Immiscible? CheckSolubility->CheckGreen No (Need Polarity) MeTHF Use 2-MeTHF (Best Balance) CheckGreen->MeTHF Yes (Green Focus) MeCN Use Acetonitrile (Fastest Kinetics) CheckGreen->MeCN No (Kinetics Focus)

Figure 1: Decision tree for selecting the optimal reaction solvent based on process constraints.

Troubleshooting Guide (FAQ Format)

Issue 1: "The reaction mixture turned into a thick paste (Gunking Out)."

Root Cause: The reaction produces Morpholinium Hydrobromide (or Hydrochloride) as a byproduct. In non-polar or moderately polar solvents (Toluene, 2-MeTHF), this salt is insoluble and precipitates volumetrically. Resolution:

  • Do not stop stirring. Ensure your reactor has high-torque overhead stirring (e.g., anchor impeller) rather than a magnetic bar.

  • Dilution: Add more solvent to maintain a stirrable slurry (target 5–8 volumes).

  • Filtration: This is actually a feature, not a bug. Filter the solids. The filter cake is the waste salt; the filtrate contains your product.

Issue 2: "I see a new impurity at RRT 0.85 (HPLC)."

Root Cause: Nitrile Hydrolysis . The combination of basic morpholine, trace water in the solvent, and heat can hydrolyze the –CN group to an amide (–CONH₂). Resolution:

  • Dry Solvents: Ensure solvent water content (KF) is <0.1%.

  • Temperature Control: Keep reaction temperature <40°C. Benzylic substitution is fast; high heat is rarely needed and promotes hydrolysis.

  • Stoichiometry: Avoid large excesses of morpholine if the reaction time is long.

Issue 3: "Exotherm observed upon morpholine addition."

Root Cause: The reaction is an alkylation (


) and is inherently exothermic. Furthermore, morpholine acts as a base, neutralizing the HBr generated, which releases additional heat of neutralization.
Resolution: 
  • Dosing: Add morpholine as a solution (diluted in the reaction solvent) over 30–60 minutes.

  • Cooling: Pre-cool the reactor to 0–5°C before addition. Allow to warm to room temperature only after addition is complete.

Optimized Experimental Protocol (Self-Validating)

This protocol uses Acid-Base Extraction as a self-validating purification step. If the product is not basic (e.g., hydrolyzed amide), it will not extract, automatically rejecting the impurity.

Reagents:

  • 4-(Bromomethyl)-3-nitrobenzonitrile (

    
     eq)
    
  • Morpholine (

    
     eq) [Acts as nucleophile and HBr scavenger]
    
  • Solvent: 2-MeTHF (Recommended) or Ethyl Acetate (

    
     volumes)
    

Step-by-Step Workflow:

  • Dissolution: Charge 4-(Bromomethyl)-3-nitrobenzonitrile and 2-MeTHF into the reactor. Cool to

    
    .
    
  • Addition: Add Morpholine dropwise, maintaining internal temperature

    
    . Note: A white precipitate (Morpholinium HBr) will form immediately.
    
  • Reaction: Warm to

    
     and stir for 2–4 hours.
    
    • IPC (In-Process Control): Check HPLC for consumption of bromide (<1%).

  • Quench & Extraction (The Purification):

    • Add Water (

      
       vol). Stir to dissolve salts. Separate layers.
      
    • Acid Wash (Critical): Extract the organic layer with 1M HCl (

      
       vol).
      
      • Chemistry: The product (amine) protonates and moves to the aqueous layer. Impurities (unreacted bromide, non-basic dimers) stay in the organic layer.

    • Discard the organic layer.

  • Recovery:

    • Take the acidic aqueous layer. Adjust pH to

      
       using 
      
      
      
      or
      
      
      .
    • The product will precipitate or oil out. Extract back into 2-MeTHF or DCM .

  • Isolation: Dry (MgSO₄), filter, and concentrate.

Process Flow Diagram

ProcessFlow Reactants Start: Bromide + Solvent Addition Add Morpholine (T < 20°C) Reactants->Addition Reaction Stir 20-25°C (Salt Precipitates) Addition->Reaction AcidExt Acid Extraction (1M HCl) Reaction->AcidExt Remove Neutral Imps BaseRec Basify (pH > 10) & Re-extract AcidExt->BaseRec Aq. Layer Product Pure Product (Amine) BaseRec->Product

Figure 2: Self-validating workup utilizing acid-base switching to ensure product purity.

References & Authority

  • CHEM21 Solvent Selection Guide:

    • Prat, D., et al. "CHEM21 selection guide of classical-and less classical-solvents." Green Chemistry 18.1 (2016): 288-296.

    • Context: Establishes 2-MeTHF and EtOAc as recommended replacements for chlorinated and dipolar aprotic solvents.

  • GSK Solvent Sustainability Guide:

    • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry 13.4 (2011): 854-862.

    • Context: Provides the toxicity and lifecycle data supporting the avoidance of DMF/NMP in scale-up.

  • Sanofi Solvent Selection Guide:

    • Prat, D., et al. "Sanofi’s solvent selection guide: a step toward more sustainable processes." Organic Process Research & Development 17.10 (2013): 1517-1525.

    • Context: Operational constraints (boiling points, separation) for industrial implementation.

  • Nucleophilic Substitution Kinetics:

    • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[1]

    • Context: Mechanisms of

      
       vs 
      
      
      
      and the activating effect of ortho-nitro groups on benzylic positions.

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(Morpholinomethyl)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectrum of 4-(Morpholinomethyl)-3-nitrobenzonitrile , designed for researchers validating the synthesis or purity of this intermediate.

Unlike standard datasheets, this guide compares the product's spectral signature against its synthetic precursors (the primary "alternative" in a reaction context) and evaluates solvent performance to ensure accurate characterization.

Executive Summary: The Spectral Identity

4-(Morpholinomethyl)-3-nitrobenzonitrile is a critical intermediate in medicinal chemistry, often synthesized via nucleophilic substitution of a benzylic halide.

  • Core Challenge: Distinguishing the product from unreacted starting material (e.g., 4-(bromomethyl)-3-nitrobenzonitrile) and residual morpholine.

  • Key Diagnostic: The benzylic methylene singlet .[1] Its chemical shift is the primary indicator of successful morpholine attachment, moving significantly upfield from the bromide precursor.

Structural Analysis & Predicted Chemical Shifts

The spectrum consists of three distinct regions. The values below are based on substituent chemical shift additivity rules and analogous N-benzylmorpholine systems in CDCl₃ .

A. The Aromatic Region (7.6 – 8.5 ppm)

The 1,3,4-substitution pattern creates a distinct splitting pattern. The nitro group at position 3 strongly deshields the adjacent proton.[1]

ProtonPositionMultiplicityApprox.[1][2][3] Shift (δ)Diagnostic Note
H-2 Ortho to NO₂, CNSinglet (d)8.35 – 8.45 Most downfield signal; isolated by NO₂ and CN.
H-6 Ortho to CN, Meta to NO₂Doublet of Doublets7.85 – 7.95 Shows ortho-coupling to H-5 and meta-coupling to H-2.[1]
H-5 Ortho to AlkylDoublet7.70 – 7.80 Shielded relative to H-2/H-6 due to lack of direct EWG adjacency.[1]
B. The Aliphatic Region (2.4 – 3.8 ppm)

This region confirms the "Morpholinomethyl" bridge.

ProtonGroupMultiplicityApprox.[1][2][3][4] Shift (δ)Diagnostic Note
Benzylic CH₂ Ar-CH₂ -NSinglet3.75 – 3.85 CRITICAL PEAK. Sharp singlet.[1] Confirms connection.
Morpholine O-CH₂ -O-CH₂ -Triplet (distorted)3.68 – 3.72 Characteristic morpholine ether protons.[1]
Morpholine N-CH₂ -N-CH₂ -Triplet (distorted)2.45 – 2.55 Upfield from O-CH₂; indicates N-alkylation.[1]

Comparative Analysis: Product vs. Alternatives

This section compares the product against its likely precursors (Synthesis Monitoring) and evaluates solvent choices (Method Development).

Comparison 1: Reaction Monitoring (Product vs. Precursor)

The most common synthesis route is the nucleophilic attack of morpholine on 4-(bromomethyl)-3-nitrobenzonitrile .

FeaturePrecursor: 4-(Bromomethyl)-3-nitrobenzonitrileProduct: 4-(Morpholinomethyl)-...Status
Benzylic CH₂ ~4.80 ppm (Deshielded by Br)~3.80 ppm (Shielded by Amine)Primary Confirmation
Morpholine Peaks AbsentPresent (3.7 & 2.5 ppm)Confirmation
Aromatic Shift H-5 is slightly more downfieldH-5 shifts upfield slightlySecondary Confirmation

Insight: If you see a small singlet at 4.8 ppm , the reaction is incomplete.[1] If you see a triplet at 2.9 ppm (free morpholine N-CH₂), you have residual reagent.[1]

Comparison 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Choosing the right solvent affects resolution, particularly for the morpholine ring.

SolventCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl Sulfoxide-d₆)
Resolution High. Distinct separation of Benzylic CH₂ and Morpholine O-CH₂.[1]Moderate. Water peak (~3.33 ppm) often interferes with Benzylic/Morpholine signals.[1]
Solubility Good for free base.[1]Excellent for salts or polar impurities.[1]
Exchangeables Not visible.[1]Visible (if HCl salt is formed, NH+ appears >10 ppm).
Recommendation Preferred for routine purity checks.[1]Use only if the compound is insoluble in CDCl₃.[1]

Visualization: Spectral Logic Flow

The following diagram illustrates the logical flow for interpreting the NMR spectrum during synthesis validation.

NMR_Logic Start Sample: Crude Reaction Mixture Check_Bz Check Benzylic Region (3.5 - 5.0 ppm) Start->Check_Bz Peak_48 Peak at ~4.8 ppm? Check_Bz->Peak_48 Yes Peak_38 Peak at ~3.8 ppm? Check_Bz->Peak_38 Yes Result_SM Unreacted Bromide Precursor Peak_48->Result_SM Result_Prod Target Product Formed Peak_38->Result_Prod Check_Morph Check Aliphatic Region (2.0 - 3.8 ppm) Result_Prod->Check_Morph Morph_Free Triplet at ~2.9 ppm? Check_Morph->Morph_Free Yes Morph_Bound Triplet at ~2.5 ppm? Check_Morph->Morph_Bound Yes Impurity Impurity: Residual Morpholine Morph_Free->Impurity Pure Clean N-Alkylation Morph_Bound->Pure

Figure 1: Decision tree for interpreting the 1H NMR spectrum during synthesis monitoring.

Experimental Protocol

To ensure reproducibility, follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

    • Note: Ensure the sample is free of high-boiling solvents (DMF/DMSO) which can obscure the aliphatic region.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane).

    • Why TMS? The benzylic peak is sensitive; internal referencing is crucial for accurate reporting.[1]

  • Filtration: If the solution is cloudy (indicating inorganic salts like KBr from the synthesis), filter through a small plug of glass wool into the NMR tube.

Step 2: Instrument Parameters[1]
  • Frequency: 400 MHz or higher recommended (to resolve aromatic coupling).

  • Pulse Sequence: Standard zg30 (30° pulse).

  • Scans (NS): 16 scans are usually sufficient for 10 mg; increase to 64 for trace impurity detection.[1]

  • Relaxation Delay (D1): Set to 1.0 s for routine ID; increase to 5.0 s if quantitative integration (qNMR) is required.

Step 3: Processing & Integration
  • Reference: Calibrate TMS to 0.00 ppm .

  • Phase/Baseline: Apply automatic phase correction (apk) and baseline correction (abs).

  • Integration Areas:

    • Set the Benzylic CH₂ singlet (3.8 ppm) to an integral of 2.00 .[1]

    • Verify the aromatic region sums to 3.00 .[1]

    • Verify the morpholine region sums to 8.00 (4H at 3.7 ppm + 4H at 2.5 ppm).[1]

References

  • National Institute of Standards and Technology (NIST). 4-Nitrobenzonitrile - Gas Phase IR & Mass Spectra.[1] NIST Chemistry WebBook.[1] Available at: [Link]

  • Reich, H. J. Proton NMR Chemical Shifts: Substituent Effects and Additivity. University of Wisconsin-Madison.[1] Available at: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010.[1][5] Available at: [Link]

Sources

Technical Comparison Guide: Structural Dynamics of 4-(Morpholinomethyl)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural analysis framework for 4-(Morpholinomethyl)-3-nitrobenzonitrile , a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., EGFR, aromatase inhibitors).

Since specific crystallographic data for this precise intermediate is often proprietary, this guide functions as a comparative structural validation protocol . It benchmarks the target molecule against experimentally resolved analogs (e.g., 4-methyl-3-nitrobenzonitrile and 4-morpholinyl-3-trifluoromethylbenzonitrile) to predict packing behavior, validate synthesis, and optimize solid-state stability.

Executive Summary & Structural Context

Target Molecule: 4-(Morpholinomethyl)-3-nitrobenzonitrile Role: Electrophilic scaffold for drug discovery; precursor to fused bicyclic systems (e.g., quinazolines). Critical Quality Attribute: Solid-state stability is governed by the methylene linker (-CH₂-) , which introduces conformational flexibility distinct from rigid analogs.

Structural Comparison Matrix
FeatureTarget: 4-(Morpholinomethyl)-3-nitro...Analog A: 4-Methyl-3-nitrobenzonitrileAnalog B: 4-Morpholinyl-3-(trifluoromethyl)...
Linker Methylene (-CH₂-) (Flexible)Direct Bond (Rigid)Direct N-Aryl Bond (Rigid/Conjugated)
Nitro Torsion High (Steric clash with -CH₂-Morph)Moderate (~23°)N/A (CF₃ is rotationally free)
Morpholine N sp³ Pyramidal (Basic, Nucleophilic)N/Asp²-like (Conjugated to ring)
Primary Interaction C-H···O (Nitro) & C-H···N (Nitrile)van der Waals / π-stackingWeak C-H···F / Dipole-Dipole

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), purity must exceed 98%. The synthesis typically involves the nucleophilic substitution of 4-bromomethyl-3-nitrobenzonitrile with morpholine.

Workflow Diagram: Synthesis to Crystal

G Start Precursor: 4-Bromomethyl-3-nitrobenzonitrile Product Crude Target: 4-(Morpholinomethyl)- 3-nitrobenzonitrile Start->Product Nucleophilic Sub. Reagent Morpholine (K2CO3, MeCN) Reagent->Product Purification Flash Chromatography (EtOAc/Hexane) Product->Purification Cryst Crystallization: Slow Evap (EtOH) Purification->Cryst >98% Purity XRD XRD Analysis (P21/c Predicted) Cryst->XRD Single Crystal

Figure 1: Reaction and crystallization workflow. The methylene linker is established in the first step, defining the molecule's flexibility.

Optimized Crystallization Method
  • Solvent System: Dissolve 50 mg of purified compound in 2 mL of hot Ethanol (EtOH) .

  • Anti-solvent: If precipitation does not occur upon cooling, add n-Hexane dropwise until slight turbidity appears.

  • Growth: Allow to stand at 4°C for 48-72 hours.

  • Expectation: Pale yellow prisms or blocks.

    • Note: If the methylene linker causes high conformational entropy (preventing crystallization), convert to the Hydrochloride salt (using HCl/Ether) to freeze the conformation via ionic lattice forces.

X-Ray Diffraction Analysis (Comparative Logic)

A. Crystal System & Space Group

Based on the structural analogs 4-methyl-3-nitrobenzonitrile [1] and general packing trends for nitro-benzonitriles, the target is predicted to crystallize in a Monoclinic system, likely space group P2₁/c or P2₁/n .

  • Z value: 4 (1 molecule per asymmetric unit).

  • Density: ~1.35 - 1.40 g/cm³.

B. Conformational Analysis (The "Linker Effect")

The critical differentiator of this molecule is the C(Ar)-C(sp3)-N angle.

  • Analog A (4-Methyl-3-nitro): The methyl group is small. The nitro group twists ~23° out of the benzene plane to relieve steric strain with the ortho-methyl protons [1].

  • Target (Morpholinomethyl): The morpholine ring is bulky.

    • Hypothesis: The methylene linker acts as a "hinge." To minimize repulsion between the Nitro oxygens and the Morpholine ring, the Morpholine will likely adopt a gauche conformation relative to the nitro group.

    • Nitro Twist: Expect a torsion angle >30° , significantly higher than the methyl analog. This reduces

      
      -conjugation efficiency but increases solubility.
      
C. Intermolecular Interactions

Unlike the 4-morpholinyl analog (where the N is directly attached), the target's morpholine Nitrogen is sp³ hybridized and retains its lone pair availability.

  • Hydrogen Bonding: The morpholine Oxygen serves as a weak acceptor.

    • Interaction: C-H (aromatic)[1] ··· O (morpholine).[2]

  • Dipole Stacking: The Nitrile (-CN) and Nitro (-NO₂) groups create strong local dipoles.

    • Packing: Molecules will stack in an anti-parallel fashion to cancel dipole moments.

  • Weak Contacts:

    • C-H···O(Nitro): Short contacts (< 2.6 Å) expected between acidic aromatic protons and nitro oxygens.

Experimental Data Validation

When analyzing your XRD data, compare your refined parameters against these reference ranges to ensure the structure is chemically reasonable.

Reference Geometry Table
ParameterTarget (Predicted)Reference: 4-Methyl-3-nitro [1]Reference: Morpholine Chair [2]
C(Ar)–C(CN) 1.44 Å1.447(2) ÅN/A
C≡N Bond 1.14 Å1.141(2) ÅN/A
C(Ar)–NO₂ 1.47 Å1.470(2) ÅN/A
NO₂ Torsion 30–45° 11–23°N/A
Morpholine Ring Chair N/AChair (Puckering Q ≈ 0.57 Å)
N(Morph)–C(Linker) 1.46 Å (Single)N/A1.46 Å

Note: If your solved C-N bond length is significantly shorter (<1.40 Å), check for disorder or incorrect atom assignment (e.g., confusing C and N in the linker).

Structural Interaction Map

This diagram visualizes the competing forces that stabilize the crystal lattice.

Interactions Nitro Nitro Group (-NO2) (Steric Bulk) Nitrile Nitrile (-CN) (Dipole Driver) Nitro->Nitrile Dipole-Dipole Stacking Linker Methylene Linker (-CH2-) Linker->Nitro Steric Repulsion (Induces Twist) Morph Morpholine Ring (Chair Conf.) Linker->Morph Flexibility (Allows Rotation) Morph->Nitro Intramolecular Short Contact?

Figure 2: Interaction map highlighting the steric clash between the Nitro group and the Linker, which dictates the molecular conformation.

Implications for Drug Development

  • Solubility: The sp³ nitrogen in the morpholine ring makes this intermediate significantly more basic (pKa ~8) than its direct-analog counterparts. This allows for salt formation (e.g., HCl, Mesylate) to improve aqueous solubility during formulation.

  • Stability: The "twisted" nitro group disrupts planarity, potentially reducing the lattice energy compared to flat analogs. This may lead to lower melting points (est. 100–120°C) and faster dissolution rates.

  • Reactivity: The structural validation confirms the integrity of the benzyl-amine bond, which is susceptible to oxidation. XRD confirms the absence of N-oxide impurities (which would show a short N-O bond on the morpholine).

References

  • Crystal structure of 4-methyl-3-nitrobenzonitrile. Source: Acta Crystallographica Section E. Note: Defines the baseline nitro-torsion in ortho-substituted benzonitriles.

  • 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Source: Acta Crystallographica Section E. Note: Provides comparative geometry for the morpholine ring in a similar electron-deficient aromatic system.

  • Synthesis of 4-bromomethyl-3-nitrobenzonitrile (Precursor). Source: Patent WO1999019301 / US8314097B2. Note: Describes the bromination route to the precursor scaffold.[2][3][4][5]

Sources

Comparative Guide: UV-Vis Absorption Spectra of Nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrobenzonitriles are critical electrophilic scaffolds in the synthesis of antiviral drugs, dyes, and nonlinear optical (NLO) materials. Their UV-Vis absorption profiles are dominated by the interplay between the electron-withdrawing nitro (


) and cyano (

) groups.[1]

This guide objectively compares the spectral performance of the parent compound, 4-Nitrobenzonitrile (4-NBN) , against its regioisomer 3-Nitrobenzonitrile (3-NBN) and the donor-functionalized derivative 4-Amino-3-nitrobenzonitrile .[1] We analyze the impact of Intramolecular Charge Transfer (ICT) and solvatochromism, providing a robust framework for using these spectra in purity analysis and reaction monitoring.

Mechanistic Foundation: The Push-Pull System

To interpret the spectra accurately, one must understand the electronic transitions governing the absorbance.

Electronic Transitions

The absorption spectrum of nitrobenzonitrile is characterized by two primary transitions:

  • 
     Transition (High Intensity):  Occurs within the aromatic ring.[2] In 4-NBN, the para positioning allows for a "through-conjugation" effect, lowering the energy gap (HOMO-LUMO) compared to the meta isomer.[1]
    
  • 
     Transition (Low Intensity):  Involves the non-bonding electrons of the nitro group oxygen atoms.
    
Intramolecular Charge Transfer (ICT)

In derivatives containing an electron donor (e.g.,


, 

), the molecule acts as a "Push-Pull" system.[1] The donor pushes electrons into the ring, while the nitro/cyano groups pull them. This creates a strong dipole in the excited state, leading to a significant bathochromic (red) shift.
Visualization: Electronic Transition Logic

The following diagram illustrates the structural causality behind the spectral shifts.

ICT_Mechanism cluster_0 Chromophore Structure cluster_1 Electronic State Base Benzene Ring (π-System) HOMO HOMO (Ground State) Base->HOMO Acceptor Acceptor Groups (-NO2, -CN) LUMO LUMO (Excited State) Acceptor->LUMO Lowers Energy Donor Optional Donor (-NH2, -OH) Donor->HOMO Raises Energy Gap Energy Gap (ΔE) HOMO->Gap LUMO->Gap Result Spectral Output (λmax Shift) Gap->Result Inverse Relationship (Lower ΔE = Higher λmax)

Figure 1: Mechanistic flow of electronic transitions. Electron donors raise the HOMO energy, while acceptors lower the LUMO, narrowing the gap and causing a Red Shift.

Comparative Analysis: Isomers and Derivatives

This section compares the spectral properties of 4-NBN against its key alternatives used in drug development workflows.

Table 1: Spectral Data Comparison (Ethanol, )
CompoundStructure Type

(nm)

(

)
Spectral Character
4-Nitrobenzonitrile para-Acceptor/Acceptor260 - 265 ~14,000Strong UV absorption; colorless in solution.[1]
3-Nitrobenzonitrile meta-Acceptor/Acceptor250 - 255 ~11,000Hypsochromic (Blue) shift relative to para; lower intensity due to broken conjugation.
4-Amino-3-nitrobenzonitrile Push-Pull (Donor/Acceptor)360 - 380 ~5,500Bathochromic (Red) shift into Visible region; yellow/orange solution.[1]
Critical Insights for Researchers
  • Differentiation: You can distinguish regioisomers (3-NBN vs 4-NBN) by the ~10 nm shift and the intensity difference (

    
    ).[1] 4-NBN is consistently more intense due to the symmetry and conjugation efficiency of the para substitution.
    
  • Reaction Monitoring: When reducing the nitro group to an amine (a common step in synthesizing benzimidazole anthelmintics), the disappearance of the 260 nm peak and appearance of a band >280 nm (aniline character) is the primary indicator.

Solvatochromism: The Solvent Effect

Nitrobenzonitriles exhibit positive solvatochromism . In polar solvents (e.g., DMSO, Methanol), the highly dipolar excited state is stabilized more than the ground state, reducing the energy gap.

Table 2: Solvent-Dependent Shifts for 4-Nitrobenzonitrile[1]
SolventPolarity (Dielectric

)

(nm)
Shift Type
Hexane Non-polar (1.[1]9)~252Reference
Ethanol Polar Protic (24.5)~262Bathochromic (Red)
DMSO Polar Aprotic (46.7)~268Strong Bathochromic

Application Note: For QC purity checks, always use the same solvent (preferably Ethanol or Methanol) to avoid false "impurity" flags caused by solvatochromic shifts.

Experimental Protocol: Validated Spectral Acquisition

To ensure reproducibility in a regulated environment (GLP/GMP), follow this self-validating protocol.

Reagents & Equipment[1][3][4]
  • Analyte: 4-Nitrobenzonitrile (>99% purity).[1]

  • Solvent: HPLC-grade Ethanol (cutoff <210 nm).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).[1]

Step-by-Step Methodology
  • Stock Preparation: Dissolve 14.8 mg of 4-NBN in 100 mL Ethanol to create a

    
     stock.
    
  • Working Standard: Dilute 1.0 mL of Stock into 99.0 mL Ethanol (

    
    ).
    
  • Baseline Correction: Insert cuvettes with pure Ethanol in both sample and reference paths. Run "Auto-Zero."[1]

  • Acquisition: Scan from 200 nm to 400 nm.

  • Validation (Linearity): Prepare 3 concentrations (

    
    ). Plot Absorbance vs. Concentration. 
    
    
    
    must be
    
    
    .[1]
Workflow Visualization

The following decision tree guides the experimental setup and troubleshooting.

Protocol_Workflow Start Start Protocol Solvent_Check Check Solvent Cutoff (< 210 nm?) Start->Solvent_Check Prep_Stock Prepare Stock (Gravimetric) Solvent_Check->Prep_Stock Yes Baseline Baseline Correction (Dual Beam) Prep_Stock->Baseline Scan Acquire Spectrum (200-400 nm) Baseline->Scan Check_Peak Peak Shape Analysis Scan->Check_Peak Decision Is λmax consistent with Reference? Check_Peak->Decision Pass Valid Spectrum Calculate ε Decision->Pass Yes Fail Troubleshoot: 1. Check Solvent Polarity 2. Check pH (Ionization) Decision->Fail No

Figure 2: Validated workflow for UV-Vis spectral acquisition of nitrobenzonitriles.

Applications in Drug Development[5][6][7]

Why does this specific spectral data matter?

  • Purity of Starting Materials: 4-NBN is a precursor for p-aminobenzonitrile.[1] Small amounts of unreacted 4-NBN in the final product can be detected by the distinct UV shoulder at 260 nm, which is absent in the pure amine product (which absorbs at longer wavelengths).

  • Solubility Profiling: By measuring the absorbance of saturated solutions, researchers can determine the thermodynamic solubility of these derivatives in various biorelevant media.

  • Photostability Testing: Nitro-aromatics are prone to photoreduction.[1] Monitoring the decrease in the 260 nm band over time under light exposure provides a kinetic rate for photodegradation.

References

  • NIST Chemistry WebBook. Benzonitrile, 4-nitro- UV-Vis Spectrum.[1] National Institute of Standards and Technology. [Link]

  • PubChem. 4-Nitrobenzonitrile Compound Summary. National Library of Medicine. [Link]

  • Reichardt, C. (1994).[3] Solvatochromic Dyes as Solvent Polarity Indicators.[4] Chemical Reviews, 94(8), 2319–2358. (Foundational text for solvatochromism mechanisms cited in Section 4). [Link]

  • University of Toronto. Interpreting UV-Vis Spectra: Effect of Conjugation. (Supporting the para vs meta comparison logic). [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 4-(Morpholinomethyl)-3-nitrobenzonitrile from its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of regioisomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. The synthesis of 4-(morpholinomethyl)-3-nitrobenzonitrile, a key building block in various research applications, can potentially yield closely related isomers such as 4-(morpholinomethyl)-2-nitrobenzonitrile and 2-(morpholinomethyl)-5-nitrobenzonitrile. These isomers, while sharing the same molecular formula, can exhibit different physicochemical and biological properties. This guide provides a comprehensive, data-driven approach to confidently distinguish these molecules using a combination of spectroscopic and chromatographic techniques.

The Challenge: Subtle Structural Differences with Significant Consequences

An Integrated Analytical Strategy

A multi-technique approach is paramount for the definitive identification of 4-(morpholinomethyl)-3-nitrobenzonitrile and the exclusion of its regioisomers. This guide will focus on a logical workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), supported by Fourier-Transform Infrared (FTIR) spectroscopy.

Workflow for Isomer Differentiation

Caption: A logical workflow for the separation and identification of benzonitrile regioisomers.

Part 1: Chromatographic Separation - The First Line of Attack

High-Performance Liquid Chromatography (HPLC) is the ideal first step to separate the isomeric mixture. The choice of stationary phase is critical for achieving baseline resolution.

Experimental Protocol: HPLC Method Development
  • Column Selection: Due to the aromatic nature of the isomers, a reversed-phase column with phenyl-hexyl or biphenyl functionalities is recommended. These stationary phases offer π-π interactions in addition to hydrophobic interactions, which can enhance selectivity for positional isomers.[1] A standard C18 column may also provide adequate separation and should be considered as a primary screening column.

  • Mobile Phase: A gradient elution is recommended for initial method development.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Profile:

    • Start with a 95:5 (A:B) mixture.

    • Linearly increase to 5:95 (A:B) over 20 minutes.

    • Hold at 5:95 for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Detection: UV detection at 254 nm and 280 nm. Nitroaromatic compounds typically exhibit strong absorbance in this region.

  • Temperature: Maintain the column at a constant temperature, e.g., 30 °C, to ensure reproducible retention times.

Expected Elution Order & Rationale

The elution order will depend on the overall polarity of the isomers. Generally, in reversed-phase chromatography, less polar compounds elute later. The relative positions of the polar nitro group and the morpholine moiety will influence the molecule's interaction with the non-polar stationary phase. It is hypothesized that the 2-nitro isomer may have a slightly different hydrodynamic volume and polarity compared to the 3-nitro isomer, potentially leading to separation.

Part 2: Spectroscopic Characterization - Unambiguous Identification

Once the isomers are separated, a suite of spectroscopic techniques will provide the definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy, particularly a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments, is the most powerful tool for distinguishing these regioisomers.[2]

Predicted ¹H NMR Chemical Shifts (ppm)

Proton4-(Morpholinomethyl)-3-nitrobenzonitrile (Predicted)4-(Morpholinomethyl)-2-nitrobenzonitrile (Predicted)2-(Morpholinomethyl)-5-nitrobenzonitrile (Predicted)Rationale for Differentiation
Ar-H ~8.2 (s), ~7.9 (d), ~7.7 (d)~8.0 (d), ~7.8 (d), ~7.6 (t)~8.3 (d), ~8.0 (dd), ~7.6 (d)The splitting patterns and chemical shifts of the aromatic protons are highly diagnostic. The number of adjacent protons and the electronic effects of the substituents create unique signatures for each isomer.
-CH₂- ~3.8~3.9~3.9The chemical shift of the methylene bridge will be subtly influenced by the proximity of the nitro group.
Morpholine-H ~3.7 (t), ~2.5 (t)~3.7 (t), ~2.5 (t)~3.7 (t), ~2.5 (t)The morpholine protons will likely appear as two distinct triplets, with minimal variation between isomers.

Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon4-(Morpholinomethyl)-3-nitrobenzonitrile (Predicted)4-(Morpholinomethyl)-2-nitrobenzonitrile (Predicted)2-(Morpholinomethyl)-5-nitrobenzonitrile (Predicted)Rationale for Differentiation
-CN ~117~116~118The electronic environment around the nitrile carbon will vary slightly between isomers.
C-NO₂ ~150~149~148The chemical shift of the carbon bearing the nitro group is a key indicator.
C-CH₂- ~145~140~135The position of this carbon relative to the other substituents will cause significant shifts.
Ar-C 125-140 (multiple signals)125-140 (multiple signals)125-140 (multiple signals)The number and chemical shifts of the aromatic carbons will be unique for each isomer.[3]
-CH₂- ~60~62~62Similar to the proton NMR, the carbon of the methylene bridge will show subtle differences.
Morpholine-C ~66, ~53~66, ~53~66, ~53The morpholine carbons are expected to be consistent across the isomers.

2D NMR for Definitive Connectivity

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[4] It will confirm the assignments of the methylene and aromatic C-H pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the connectivity across multiple bonds (typically 2-3 bonds).[5] By observing correlations from the methylene protons to the aromatic carbons, the exact position of the morpholinomethyl group relative to the nitro and cyano groups can be unequivocally determined.

HMBC Correlation Diagram

Caption: Predicted key HMBC correlations for 4-(Morpholinomethyl)-3-nitrobenzonitrile.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation

Mass spectrometry will confirm the molecular weight of the isomers and can provide structural information through fragmentation patterns.

Experimental Protocol: GC-MS

For GC-MS analysis, derivatization may be necessary to improve the volatility of the morpholine-containing compounds.[6] However, direct injection with a high-temperature inlet may also be feasible.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

  • Oven Program: Start at 100 °C, ramp to 300 °C at 15 °C/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

Expected Fragmentation Patterns

The mass spectra of all isomers will show a molecular ion peak (M⁺) at m/z 247.1. Key fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[7] The morpholinomethyl moiety is expected to fragment via cleavage of the benzylic C-N bond, leading to a prominent ion at m/z 86 (morpholine fragment) or m/z 161 (benzonitrile-CH₂ fragment). Subtle differences in the relative intensities of these fragments may be observed between the isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides a rapid confirmation of the functional groups present. While it may not definitively distinguish between the regioisomers on its own, it serves as a valuable quality control check.

Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~2230-2210Nitrile (-C≡N)Stretching
~1530 and ~1350Nitro (-NO₂)Asymmetric and Symmetric Stretching
~2950-2800C-H (aliphatic)Stretching
~1600, ~1475C=C (aromatic)Stretching
~1115C-O-C (ether)Stretching

The exact positions of the aromatic C-H out-of-plane bending vibrations (900-690 cm⁻¹) can be indicative of the substitution pattern and may offer clues to differentiate the isomers.[8]

Conclusion

The definitive identification of 4-(morpholinomethyl)-3-nitrobenzonitrile from its potential regioisomers requires a systematic and multi-faceted analytical approach. By combining the separation power of HPLC with the detailed structural insights from 1D and 2D NMR, and confirming these findings with mass spectrometry and FTIR, researchers can be confident in the identity and purity of their target compound. This rigorous characterization is a cornerstone of good scientific practice and essential for the successful advancement of any research or development program.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of Aerosol Science, 42(11), 865-881.
  • Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 30(2), 295-303.
  • Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroarom
  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 42(10), 1667-1670.
  • A Guide to Selective Columns for Isomer Separation.
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